Taxinine
説明
Structure
3D Structure
特性
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYHEZUZRPMUDM-RZHPVIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-52-7 | |
| Record name | Taxinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Taxinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine, a member of the complex diterpenoid taxane (B156437) family, is a natural product isolated from various species of the yew tree (Taxus). While often overshadowed by its renowned analogue, paclitaxel (B517696) (Taxol®), this compound and its derivatives are subjects of significant interest due to their unique chemical structures and potential biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound and its related compounds. It includes quantitative data presented for comparative analysis, detailed experimental methodologies for property determination, and visualizations of relevant biological pathways and experimental workflows to support researchers in drug discovery and development.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The data for this compound and its key analogues are summarized below.
Structural and Molecular Data
This compound possesses the characteristic taxane core, a complex 6-8-6 tricyclic ring system. The variations among this compound analogues primarily arise from the differences in substituent groups attached to this core.
Table 1: Molecular Properties of this compound and Its Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 3835-52-7 | C₃₅H₄₂O₉ | 606.7[1] |
| This compound A | 18530-09-1 | C₂₆H₃₆O₈ | 476.6 |
| This compound B | 18457-44-8 | C₃₇H₄₄O₁₁ | 664.7[2] |
| This compound M | 135730-55-1 | C₃₅H₄₂O₁₄ | 686.7[3] |
Physical Properties
Physical properties such as melting point, boiling point, and solubility are critical for purification, formulation, and predicting the compound's behavior in different environments.
Table 2: Physical Properties of this compound and Its Analogues
| Property | This compound | This compound M | General Taxanes |
| Melting Point (°C) | 265-267[4] | Not Available | Variable |
| Boiling Point (°C) | Not Experimentally Determined | 740.2 ± 60.0 (Predicted) | Not Applicable |
| Appearance | Amorphous solid[4] | - | Crystalline or amorphous solids |
| pKa | Not Experimentally Determined | 11.62 ± 0.70 (Predicted) | Generally neutral, lacking strongly acidic/basic groups |
| XLogP3-AA | 4.5[1] | Not Available | Generally high, indicating lipophilicity |
Solubility Profile
The solubility of taxanes is a significant challenge in drug development. They are characteristically hydrophobic, with poor aqueous solubility.
-
Water Solubility : Taxanes, including this compound, are generally considered insoluble or practically insoluble in water[5].
-
Organic Solvent Solubility : this compound is reported to be moderately soluble in ethanol, benzene, and diethyl ether, and insoluble in chloroform (B151607) and light petroleum[4]. Taxanes are typically soluble in organic solvents like methanol (B129727), ethanol, acetone (B3395972), and DMSO[5][6]. This property is leveraged during extraction and purification.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies relevant to the characterization of natural products like this compound.
Extraction and Purification of Taxanes
The isolation of this compound from its natural source (Taxus species) is the first step in its characterization. A general workflow is presented below.
This process typically involves:
-
Extraction : Fresh plant material is mixed with an ethanol/water solvent mixture (50-80% ethanol) to extract a crude mixture of taxanes[7]. Water is included to minimize the extraction of highly lipophilic compounds like waxes and chlorophyll[7].
-
Decolorization : The crude extract is treated with activated charcoal to remove pigments[8].
-
Chromatography : The taxanes are separated from the crude mixture using normal-phase column chromatography with silica gel as the absorbent[7][8].
-
Recrystallization : Final purification is often achieved using an antisolvent recrystallization method. The purified taxane is dissolved in a solvent like methanol, and an antisolvent such as water is added to induce crystallization, yielding a high-purity product[5].
Melting Point Determination
The melting point is a key indicator of purity.
-
Principle : The temperature range over which a solid transitions to a liquid is measured. Pure crystalline compounds exhibit a sharp melting point (a narrow range of 0.5-1.0°C), while impurities typically depress and broaden the melting range[3].
-
Methodology (Capillary Method) :
-
A small, finely powdered sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end[9].
-
The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube with oil or an automated metal block apparatus)[3][9].
-
The sample is heated slowly (approx. 2°C/min) near the expected melting point[3].
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2[4].
-
Solubility Determination
-
Principle : The extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution is quantified.
-
Methodology (Shake-Flask Method) :
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask[10].
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the solubility of the compound in that solvent at that temperature.
-
Stability Studies
-
Principle : The stability of taxanes in aqueous solutions is critical for developing intravenous formulations. Degradation can occur via epimerization and hydrolysis of ester groups.
-
Methodology :
-
Solutions of the taxane are prepared in aqueous buffers across a range of pH values (e.g., pH 1-12)[11].
-
Samples are stored at controlled temperatures and aliquots are withdrawn at various time points.
-
Each aliquot is analyzed using a stability-indicating HPLC method, which can separate the parent compound from its degradation products.
-
The rate of degradation is determined by monitoring the decrease in the concentration of the parent compound over time. LC-MS can be used to identify the structure of the degradation products[11].
-
Findings for Taxanes: Studies on paclitaxel show it is most stable at pH 4-5. Under basic conditions, it undergoes base-catalyzed epimerization at the C7 position and hydrolysis of its ester side chains[11]. Under acidic conditions (pH < 4), degradation can occur via cleavage of the oxetane (B1205548) ring[12].
-
Biological Context: Mechanism of Action
This compound belongs to the taxane family, which are classified as microtubule-stabilizing agents. Their mechanism of action is fundamental to their potential as cytotoxic agents.
Microtubule Stabilization Pathway
Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca (B1221190) alkaloids), taxanes have a unique mechanism. They bind to the β-tubulin subunit within the microtubule polymer[2][13]. This binding event stabilizes the microtubule, preventing its depolymerization back into tubulin dimers[1].
Microtubules are highly dynamic structures that must assemble and disassemble for critical cellular processes, most notably the formation of the mitotic spindle during cell division[1][13]. By locking microtubules in a polymerized state, taxanes suppress their dynamics. This leads to the formation of abnormal, nonfunctional mitotic spindles, which in turn activates the mitotic checkpoint, arrests the cell cycle in mitosis, and ultimately induces programmed cell death (apoptosis)[1].
Conclusion
This compound is a structurally complex natural product with a distinct set of physicochemical properties. Its high lipophilicity and poor aqueous solubility present significant challenges for its development as a therapeutic agent, requiring advanced formulation strategies. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound and other novel taxanes. A thorough understanding of these properties, combined with knowledge of its microtubule-stabilizing mechanism, is essential for unlocking the full therapeutic potential of this important class of molecules.
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pennwest.edu [pennwest.edu]
- 5. mdpi.com [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 8. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Early Studies on the Biological Activity of Taxinine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine, a member of the taxane (B156437) diterpenoid family, is a natural product found in various species of the yew tree (Taxus). While often overshadowed by its more famous relative, paclitaxel (B517696) (Taxol®), early research has unveiled a distinct and intriguing profile of biological activities for this compound and its derivatives. This technical guide provides an in-depth overview of these foundational studies, focusing on its core biological effects, including anticancer, anti-inflammatory, and multidrug resistance modulation properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.
Anticancer Activity
Early investigations into the biological effects of this compound revealed its potential as a cytotoxic agent against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
Initial cytotoxicity screenings of this compound against several human cancer cell lines have been conducted. The half-maximal inhibitory concentration (IC50) values from these early studies are summarized in the table below. It is important to note that some of the earliest and most detailed cytotoxic data comes from studies on this compound derivatives, such as 2-deacetoxythis compound J.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 46.17 | ~78.6 | [1] |
| This compound | B16 | Murine Melanoma | 350.64 | ~597.1 | [1] |
| This compound | BEL7402 | Human Hepatoma | 113.97 | ~194.1 | [1] |
Note: The molecular weight of this compound (C33H40O9) is approximately 584.66 g/mol .
Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest
The primary mechanism of anticancer action for the taxane class of compounds is the disruption of microtubule dynamics. Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
References
The Biosynthetic Pathway of Taxinine in Yew Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine is a significant member of the taxoid family of natural products found in yew (Taxus spp.), a genus renowned for producing the potent anticancer drug paclitaxel (B517696) (Taxol®). While the biosynthetic pathway of paclitaxel has been extensively studied, the specific enzymatic steps leading to the diverse array of other taxoids, including this compound, are less understood. This technical guide provides a comprehensive overview of the current understanding and putative steps in the biosynthetic pathway of this compound. It covers the initial shared steps with the paclitaxel pathway, proposes the divergent enzymatic reactions leading to this compound, and details relevant experimental protocols for pathway elucidation. Quantitative data on taxane (B156437) distribution are summarized, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, metabolic engineering, and drug development.
Introduction
The genus Taxus is a rich source of complex diterpenoid alkaloids known as taxanes or taxoids.[1] With over 600 identified structures, these compounds exhibit a wide range of biological activities.[2] While paclitaxel is the most famous for its clinical applications in cancer chemotherapy, other taxoids, such as this compound, are also of significant interest due to their unique chemical structures and potential pharmacological properties. This compound and its derivatives are characterized by a 6/8/6 tricyclic taxane core, which they share with paclitaxel, but differ in their oxygenation and acylation patterns.[1] Understanding the biosynthetic pathway of this compound is crucial for exploring the full chemical diversity of taxanes and for developing biotechnological platforms for the production of novel therapeutic agents.
The Common Pathway: Formation of the Taxane Core
The biosynthesis of all 6/8/6-ring taxanes, including this compound and paclitaxel, begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3] This initial phase of the pathway is located in the plastids and involves two key enzymatic steps to form the fundamental taxane skeleton.
-
Cyclization of GGPP: The committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane family. This complex transformation is catalyzed by taxadiene synthase (TS) .[3]
-
Initial Hydroxylation: The taxadiene core then undergoes its first oxygenation, a hydroxylation at the C5α position, to yield taxa-4(20),11(12)-dien-5α-ol. This reaction is catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) .[4]
Following this initial hydroxylation, the pathway diverges into a complex network of parallel and competing reactions, primarily involving cytochrome P450 hydroxylases and various acyltransferases.[2][4]
Divergence from the Paclitaxel Pathway: The Putative Biosynthesis of this compound
The paclitaxel biosynthetic pathway proceeds from taxa-4(20),11(12)-dien-5α-ol through a series of hydroxylations and acylations to form the key intermediate, baccatin (B15129273) III.[5] Baccatin III is characterized by an oxetane (B1205548) ring and specific hydroxyl and acetyl groups.[6] this compound, in contrast, lacks the oxetane ring and has a different pattern of acylation.
The divergence towards this compound likely occurs from early hydroxylated intermediates. The key differences in the structure of this compound compared to baccatin III suggest the involvement of a different set of tailoring enzymes, specifically acyltransferases. This compound possesses acetate (B1210297) groups at C5, C9, and C10, and a cinnamate (B1238496) group at C2.
The proposed biosynthetic route to this compound involves a series of hydroxylation and acylation steps that differ from those leading to baccatin III. While the exact sequence is not yet fully elucidated, it is hypothesized to involve the following key transformations:
-
Hydroxylations: Cytochrome P450 hydroxylases are responsible for introducing hydroxyl groups at various positions on the taxane core. For this compound biosynthesis, hydroxylations at C2, C9, and C10 are required.
-
Acylations: A variety of taxoid acyltransferases, belonging to the BAHD family, catalyze the transfer of acyl groups (e.g., acetyl, benzoyl, cinnamoyl) from Coenzyme A donors to the hydroxylated taxane core. The formation of this compound requires specific acetyltransferases for positions C5, C9, and C10, and a cinnamoyltransferase for position C2.
The following diagram illustrates a putative pathway for this compound biosynthesis, highlighting its divergence from the paclitaxel pathway.
Quantitative Data on Taxane Distribution
The relative abundance of different taxoids varies significantly between different species of Taxus and even between different tissues of the same plant.[7] This variation reflects the differential expression of the genes encoding the biosynthetic enzymes.[8] Needles, for example, are often a rich source of a variety of taxoids, including precursors for the semi-synthesis of paclitaxel.[9] The table below summarizes representative data on the concentration of various taxanes in Taxus species.
| Taxane | Species | Tissue | Concentration (µg/g dry weight) | Reference |
| Paclitaxel | Taxus brevifolia | Bark | 150 - 250 | [7] |
| Paclitaxel | Taxus baccata | Needles | 10 - 50 | [10] |
| Baccatin III | Taxus brevifolia | Needles | up to 200 | [7] |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | 200 - 500 | [9] |
| 7-xylosyl-10-deacetyltaxol | Taxus chinensis | Leaves | ~150 | [11] |
| This compound derivatives | Taxus baccata | Leaves & Twigs | Present | [12] |
Experimental Protocols for Pathway Elucidation
The elucidation of taxane biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following provides an overview of key experimental protocols.
Identification of Candidate Genes
Transcriptome analysis is a powerful tool for identifying genes involved in a specific metabolic pathway.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases [mdpi.com]
- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Baccatin III - Wikipedia [en.wikipedia.org]
- 7. Seasonal and tissue variation in taxane concentrations of Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome analyses provide insights into the expression pattern and sequence similarity of several taxol biosynthesis-related genes in three Taxus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gene expression pattern and taxane biosynthesis in a cell suspension culture of Taxus baccata L. subjected to light and a phenylalanine ammonia lyase (PAL) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Taxinine Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine, a member of the taxane (B156437) diterpenoid family, is a natural product isolated from various species of the yew tree (Taxus). While its close relative, paclitaxel (B517696) (Taxol®), has become a cornerstone of cancer chemotherapy, this compound itself has garnered significant interest for its unique biological activities, including its potential as a multidrug resistance (MDR) reversal agent. This technical guide provides an in-depth review of the current state of this compound research, focusing on its chemical properties, biological activities, synthesis, and the experimental methodologies used in its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Chemical and Physical Properties
This compound and its derivatives are characterized by a complex, polycyclic diterpene core. The fundamental taxane skeleton provides a versatile scaffold for a wide array of chemical modifications, leading to a diverse range of biological activities.
Table 1: Physicochemical Properties of Selected Taxinines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Reference |
| This compound | C35H42O9 | 606.7 | 264-265 | Soluble in chloroform, acetone, ethyl acetate; sparingly soluble in methanol, ethanol. | |
| This compound A | C26H36O8 | 476.56 | 225-227 | - | |
| This compound B | C37H44O11 | 664.74 | 236-238 | - |
Biological Activities and Mechanism of Action
The primary mechanism of action for many taxanes, including the well-studied paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While this compound itself exhibits weaker cytotoxic activity compared to paclitaxel, its derivatives have shown significant potential in several areas, most notably in overcoming multidrug resistance.
Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, promoting polymerization and inhibiting depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The stabilization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
The Taxinine Family: A Technical Guide to Their Chemical and Biological Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxinine family, a subgroup of taxane (B156437) diterpenoids, represents a class of natural products with significant interest in the fields of chemistry and oncology. Isolated primarily from various species of the yew tree (Taxus), these compounds share a complex polycyclic core structure. While often overshadowed by their renowned relative, paclitaxel (B517696) (Taxol®), the taxinines themselves exhibit a range of biological activities, including potential anticancer properties and the ability to modulate multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the key chemical and biological characteristics of prominent taxinines, with a focus on their CAS numbers, molecular formulas, mechanisms of action, and relevant experimental methodologies.
Chemical and Physical Data of Key Taxinines
The following table summarizes the fundamental chemical and physical properties of several well-characterized taxinines. This data is essential for the identification, synthesis, and experimental handling of these compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| This compound | 3835-52-7 | C₃₅H₄₂O₉ | 606.7 | Taxus cuspidata, Taxus canadensis[1] |
| This compound B | 18457-44-8 | C₃₇H₄₄O₁₁ | 664.7 | Taxus cuspidata |
| This compound M | 135730-55-1 | C₃₅H₄₂O₁₄ | 686.7 | Taxus brevifolia[2] |
Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis
The primary mechanism of action for the broader class of taxanes, including the taxinines, is the disruption of microtubule dynamics.[3] Unlike other mitotic inhibitors that prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[3][4] This aberrant stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[5]
A key signaling event downstream of taxane-induced mitotic arrest is the phosphorylation of the anti-apoptotic protein Bcl-2.[2][6] Phosphorylation of Bcl-2 is thought to inactivate its protective function, thereby promoting apoptosis.[6][7] This process links the disruption of the cytoskeleton directly to the cellular machinery that governs cell death.
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Taxane-induced cell death pathway.
Experimental Protocols
Isolation and Purification of Taxinines from Taxus Species
The isolation of taxinines from their natural sources is a multi-step process involving extraction and chromatographic purification. The following provides a generalized workflow.
Caption: General workflow for this compound isolation.
A common method involves the following steps:
-
Extraction: The dried and ground plant material (e.g., needles, bark) is extracted with a polar solvent such as methanol, ethanol, or acetone (B3395972) to obtain a crude extract.[8]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll. This is often achieved using solvents like hexane. The taxane-containing fraction is then extracted into a moderately polar solvent like chloroform (B151607) or ethyl acetate.[8]
-
Chromatography: The resulting crude taxane mixture is separated into individual compounds using chromatographic techniques. This may involve multiple steps, including normal-phase chromatography on silica gel followed by reverse-phase high-performance liquid chromatography (HPLC) for final purification.[8]
Synthesis of Taxinines
The total synthesis of taxinines is a complex undertaking due to their intricate, sterically hindered polycyclic structures.[9][10] Synthetic strategies often involve a convergent approach, where different fragments of the molecule are synthesized separately and then joined together.[11] A "two-phase" synthetic approach has also been explored, which involves a "cyclase phase" to construct the carbon skeleton, followed by an "oxidase phase" to introduce the oxygen functionalities.[12] These synthetic routes are crucial for producing this compound analogs for structure-activity relationship studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic (cell-killing) activity of taxinines is commonly evaluated using in vitro cell-based assays such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound family of compounds, while structurally complex, holds significant potential for further investigation in the realm of cancer research and drug development. Their mechanism of action, centered on microtubule stabilization and the induction of apoptosis, provides a solid foundation for their therapeutic potential. The methodologies outlined in this guide for their isolation, synthesis, and biological evaluation are fundamental to advancing our understanding of these intriguing natural products and harnessing their properties for future therapeutic applications. Further research into the specific structure-activity relationships within the this compound family and their effects on various cancer cell types is warranted.
References
- 1. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 9. grantome.com [grantome.com]
- 10. grantome.com [grantome.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. m.youtube.com [m.youtube.com]
The Taxinine Scaffold: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxinine scaffold, a core structure of a significant class of diterpenoids isolated from various species of the yew tree (Taxus), represents a critical area of study in medicinal chemistry and drug development. While often overshadowed by its illustrious relative, paclitaxel (B517696) (Taxol®), the this compound core serves as a versatile template for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound scaffold, its chemical properties, biological activities, and the experimental methodologies crucial for its investigation. The focus is on providing quantitative data, detailed experimental protocols, and clear visualizations of relevant biological and experimental pathways to aid researchers in this field.
Chemical and Physical Properties of this compound and its Analogs
The physicochemical properties of taxinines are crucial for their biological activity and pharmacokinetic profiles. These compounds are generally characterized by poor water solubility. A summary of key properties for this compound is provided below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₃₅H₄₂O₉ | [1] |
| Molecular Weight | 606.7 g/mol | [1] |
| IUPAC Name | [(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | [1] |
Biological Activity of this compound Derivatives
While this compound itself exhibits limited cytotoxic and multidrug resistance (MDR) reversal activity, its derivatives have shown significant potential as both anticancer agents and modulators of MDR.[2][3][4] The primary mechanism of action for many cytotoxic taxanes is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[5][6]
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of various taxane (B156437) compounds, providing a context for the potential of modified this compound scaffolds.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Paclitaxel | Various human tumour cell lines | 2.5 - 7.5 | [7] |
| Docetaxel | Human ovarian cancer cell lines | 0.8 - 1.7 | [8] |
| Paclitaxel | SK-BR-3 (HER2+) | ~10 | [9] |
| Paclitaxel | MDA-MB-231 (triple negative) | ~5 | [9] |
| Paclitaxel | T-47D (luminal A) | ~2 | [9] |
Multidrug Resistance (MDR) Reversal Activity
Several this compound analogs have been synthesized and evaluated for their ability to reverse P-glycoprotein-mediated MDR.
| Compound | Cell Line | Activity | Reference |
| This compound | KB-C2 | Weak or no effect on reversing resistance to colchicine, VCR, and taxol at 10µM. | [3] |
| This compound M | KB-C2 | Weak or no effect on reversing resistance to colchicine, VCR, and taxol at 10µM. | [3] |
| This compound Analog 9 | KB/V | Increased intracellular rhodamine123 concentration 2.9-fold at 10 µM (compared to 1.88-fold for 10 µM verapamil). | [4] |
| Taxuspine C | KB-C2 | Completely reversed resistance to colchicine, VCR, and taxol at 10µM. | [3] |
| 2'-desacetoxyaustrospicatine | KB-C2 | Completely reversed resistance to colchicine, VCR, and taxol at 10µM. | [3] |
| 2-desacetoxythis compound J | KB-C2 | Completely reversed resistance to colchicine, VCR, and taxol at 10µM. | [3] |
Signaling Pathways
Taxanes induce apoptosis through complex signaling cascades. While specific pathways for all this compound derivatives are not fully elucidated, the general mechanism for taxanes involves the disruption of microtubule dynamics, leading to cell cycle arrest and the activation of apoptotic pathways.
Experimental Protocols
Isolation and Purification of Taxinines from Taxus Species
A general workflow for the isolation and purification of taxinines from Taxus plant material is presented below.
Protocol: UPLC-MS/MS Analysis of Taxinines
This protocol is adapted from methodologies for the quantitative analysis of taxoids in Taxus species.[10]
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Taxus leaves.
-
Add 25 mL of 80% methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter prior to UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
MRM Transitions: Specific precursor and product ion pairs for each this compound derivative of interest should be determined by infusion of individual standards.
-
Synthesis of this compound Analogs
The conversion of this compound into more potent derivatives is a key strategy in taxane-based drug discovery. The following diagram illustrates the synthetic workflow for converting this compound to this compound NN-1, a compound with significant anticancer and MDR reversal activities.[2]
Protocol: Conversion of this compound to this compound NN-1 (Summary)
This protocol is a summary of the multi-step synthesis described by Kobayashi et al. (2002).[2]
-
Protection of Dihydroxyl and Hydroxyl Groups: The 9,10-dihydroxyl group of this compound is protected as an acetonide, and the 2-hydroxyl group is protected with a methoxymethyl (MOM) ether.
-
Elimination and Reduction: The cinnamoyl group at C-5 is temporarily eliminated, followed by the reduction of the C-13 carbonyl group.
-
Acylation: Stepwise acetylation and cinnamoylation are performed at the C-13 and C-5 positions.
-
Deprotection: The acetonide protecting group at C-9,10 is removed.
-
Final Steps: The resulting diol is diacetylated, and the MOM protecting group at C-2 is removed to yield this compound NN-1.
Conclusion
The this compound scaffold, while not as potently bioactive in its natural form as other taxanes, provides a rich platform for synthetic modification. The development of this compound derivatives with significant anticancer and multidrug resistance reversal activities highlights the therapeutic potential that can be unlocked from this core structure. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the foundational knowledge and methodologies required to further explore and exploit the promising chemical space of the this compound scaffold. Continued investigation into the structure-activity relationships and specific molecular targets of novel this compound analogs will be crucial in advancing this class of compounds towards clinical applications.
References
- 1. This compound | C35H42O9 | CID 10054413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An efficient conversion of this compound to this compound NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of this compound analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of Taxinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of taxinine and its derivatives, focusing on the methodologies and data relevant to early-stage anticancer drug discovery. Taxinines, a class of taxane (B156437) diterpenoids isolated from Taxus species, are of significant interest for their potential cytotoxic and antineoplastic activities. This document outlines the core experimental protocols, presents available quantitative data, and visualizes key cellular pathways and experimental workflows.
Introduction to this compound and its Anticancer Potential
Taxinines are structurally related to paclitaxel, a highly successful chemotherapeutic agent. Like other taxanes, the primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. Preliminary in vitro studies on this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer drug candidates. This guide focuses on the essential in vitro assays used to characterize the anticancer properties of this compound and its analogs.
Data Presentation: Cytotoxicity of this compound Derivatives
While comprehensive in vitro screening data for this compound itself is limited in publicly available literature, studies on closely related derivatives provide valuable insights into its potential efficacy. The following table summarizes the cytotoxic activity of 2-deacetoxythis compound J, a derivative of this compound, against human breast cancer cell lines.
| Compound | Cell Line | Assay Type | Concentration for Significant Activity | Reference |
| 2-deacetoxythis compound J | MCF-7 (Breast Cancer) | Not Specified | 20 µM | |
| 2-deacetoxythis compound J | MDA-MB-231 (Breast Cancer) | Not Specified | 10 µM |
Note: The referenced study indicates "significant in vitro activity" at these concentrations, which may not represent IC50 values. Further dose-response studies are required to determine the precise IC50.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments essential for the preliminary screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in appropriate complete culture medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of taxanes.
-
Visualization of Pathways and Workflows
This compound's Proposed Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for taxanes, which is presumed to be similar for this compound.
In Vitro Screening Workflow for this compound
The logical flow of preliminary in vitro screening experiments for this compound is depicted below.
Signaling Pathways Implicated in Taxane-Induced Apoptosis
Taxane-induced apoptosis is a complex process involving multiple signaling pathways. The diagram below highlights key pathways that are often investigated.
Methodological & Application
Application Notes and Protocols for the Extraction of Taxinine from Taxus Needles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine, a member of the taxane (B156437) diterpenoid family, is a natural compound found in various species of the yew tree (Taxus). While less studied than its famous relative, paclitaxel (B517696) (Taxol®), this compound and its derivatives have garnered interest for their own potential biological activities. This document provides a detailed protocol for the extraction and preliminary purification of this compound from Taxus needles, designed for a laboratory setting. The methodology is based on established principles of natural product chemistry, combining solvent extraction with chromatographic purification techniques.
Principle
The extraction protocol leverages the solubility of taxanes in polar organic solvents like ethanol (B145695) and methanol (B129727).[1] The crude extract, containing a complex mixture of taxoids, chlorophyll, lipids, and other metabolites, is then subjected to a series of purification steps. These include liquid-liquid partitioning to remove highly polar or non-polar impurities, followed by silica (B1680970) gel column chromatography to separate this compound from other closely related taxanes.[1][2]
Materials and Equipment
-
Plant Material: Dried and finely ground needles of Taxus species (e.g., Taxus baccata, Taxus chinensis).
-
Solvents (Analytical or HPLC grade): Ethanol (95%), Methanol, Ethyl Acetate (B1210297), n-Hexane, Dichloromethane (B109758), Chloroform, Acetonitrile.
-
Reagents: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Silica Gel (for column chromatography, 70-230 mesh).
-
Apparatus:
-
Grinder or mill
-
Soxhlet apparatus or large-volume flasks for maceration
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnels (1-2 L)
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column for analysis and purification.[3][4]
-
Glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction of Crude Taxanes
This protocol outlines the initial extraction of a crude taxane mixture from dried Taxus needles using ethanol, enhanced by ultrasonication to improve efficiency.[1]
-
Preparation of Plant Material:
-
Extraction:
-
Place 100 g of the dried powder into a large flask.
-
Add 1 L of 95% ethanol (a 1:10 solid-to-liquid ratio is common).
-
Place the flask in an ultrasonic bath and sonicate for 45-60 minutes at a controlled temperature (e.g., 40°C).[3]
-
After sonication, allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through a Buchner funnel to separate the plant debris from the ethanol extract.
-
Wash the solid residue with an additional 200 mL of 95% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at 40-50°C until the ethanol is completely removed.
-
The resulting dark, viscous residue is the crude taxane extract. Dry it further in a vacuum oven to obtain a solid or semi-solid crude extract and record the yield.
-
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This step aims to remove highly non-polar compounds (like waxes and lipids) and highly polar compounds from the crude extract.
-
Dissolution:
-
Dissolve the entire crude extract from Protocol 1 in 200 mL of methanol.
-
-
Hexane (B92381) Wash (Defatting):
-
Transfer the methanolic solution to a 1 L separatory funnel.
-
Add 200 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
The upper n-hexane layer will contain lipids and other non-polar impurities. Drain the lower methanol layer into a clean flask.
-
Repeat the hexane wash two more times. Discard the n-hexane fractions.
-
-
Ethyl Acetate Extraction:
-
To the washed methanol fraction, add 400 mL of water.
-
Extract the aqueous methanol mixture with 200 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
The taxanes will partition into the ethyl acetate layer. Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine all ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the semi-purified taxane fraction.
-
Protocol 3: Silica Gel Column Chromatography for this compound Isolation
This is a critical step to separate this compound from other taxanes.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass chromatography column.
-
Allow the silica to settle, ensuring no air bubbles are trapped. Equilibrate the column by running a solvent mixture of n-hexane:ethyl acetate (e.g., 9:1 v/v).
-
-
Sample Loading:
-
Dissolve a small amount of the semi-purified taxane fraction in a minimal volume of dichloromethane or the initial mobile phase.
-
Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., n-hexane:ethyl acetate 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (step gradient or linear gradient). For example:
-
Fractions 1-10: n-Hexane:Ethyl Acetate (9:1)
-
Fractions 11-20: n-Hexane:Ethyl Acetate (8:2)
-
Fractions 21-30: n-Hexane:Ethyl Acetate (7:3)
-
...and so on.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1 v/v). Visualize spots under UV light (254 nm) or by staining.
-
Pool the fractions that contain the compound of interest (this compound). The exact elution profile will need to be determined empirically.
-
-
Final Purification:
Data Presentation
The following tables summarize typical parameters and expected yields for taxane extraction, which can be used as a baseline for optimizing this compound extraction.
Table 1: Extraction Parameters for Taxanes from Taxus Needles
| Parameter | Value/Range | Source |
| Extraction Method | Ultrasound-Assisted Extraction | [1][3] |
| Solvent | 95% Ethanol or Methanol | [1][2] |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | [3] |
| Ultrasonication Time | 45 - 60 minutes | [3] |
| Extraction Temperature | 40 - 60 °C | [3][5] |
| Number of Extractions | 1-3 cycles | [5] |
Table 2: Typical Yields of Taxoids from Taxus Species
| Compound/Fraction | Plant Part | Yield | Source |
| Crude "Taxine" Alkaloids | T. baccata Needles | ~5.26 g/kg (0.53%) | [5] |
| This compound M | Taxus spp. Arils | 0.02 - 2.0 µg/g | [6] |
| Total Taxanes (Crude) | T. cuspidata Needles | ~342 µg/g (0.034%) | [3] |
| Paclitaxel | T. brevifolia Needles | 0.002 - 0.01% (dry weight) | [2] |
Note: Yields are highly variable depending on the species, geographical location, season of harvest, and extraction methodology.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the extraction and purification of this compound from Taxus needles.
References
- 1. researchgate.net [researchgate.net]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: HPLC and LC-MS/MS Methods for Taxinine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine and its derivatives, belonging to the taxane (B156437) class of diterpenoids, are natural products of significant interest due to their biological activities and structural complexity. Accurate and robust analytical methods are crucial for the quantification and characterization of taxinines in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) Method
This section outlines a general HPLC method suitable for the separation and quantification of this compound. The parameters provided are based on established methods for related taxanes and may require optimization for specific applications.
Experimental Protocol: HPLC Analysis of this compound
1. Sample Preparation:
-
Plant Material:
-
Dry the plant material (e.g., needles or bark of Taxus species) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Extract the powder with methanol (B129727) or ethanol (B145695) using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the taxinines with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | Start with a 60:40 (A:B) mixture, linearly increase B to 80% over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This is a suggested starting point and should be optimized. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection | UV Diode Array Detector (DAD) at 227 nm |
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from a certified reference standard.
Quantitative Data Summary (HPLC)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, especially in complex matrices. The following protocol is based on methods for similar taxane alkaloids and provides a starting point for method development.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Follow the same sample preparation procedures as described for the HPLC method.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient Program | Start with 95:5 (A:B), linearly increase B to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This is a suggested starting point and should be optimized. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. Proposed MRM Transitions for this compound:
Based on the structure of this compound (C₃₅H₄₂O₉, MW: 606.7 g/mol ) and the fragmentation patterns of related taxanes, the following precursor and product ions are proposed for MRM analysis.[1] The cleavage of the C-O bond between the side chain and the taxane skeleton is a common fragmentation pathway for taxanes.[2]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 607.3 | Proposed: 547.3 (Loss of acetic acid) | Proposed: 105.1 (Cinnamic acid fragment) |
Note: These transitions are proposed based on chemical principles and require experimental verification and optimization.
4. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard, plotted against the concentration of the analyte to generate a calibration curve. A suitable internal standard would be a structurally related taxane not present in the samples.
Quantitative Data Summary (LC-MS/MS)
The following table presents expected quantitative data for a this compound LC-MS/MS method, based on the performance of similar assays for other taxanes.[3]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
III. Visualizations
Experimental Workflow for this compound Analysis```dot
Caption: Comparison of HPLC and LC-MS/MS techniques for this compound analysis.
References
Application Notes and Protocols for NMR Characterization of Taxinine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine and its analogues are a class of complex diterpenoids isolated from various species of the yew tree (Taxus). As natural products with significant biological activities, detailed structural characterization is crucial for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of these molecules in solution. This document provides detailed application notes and experimental protocols for the NMR characterization of this compound and its analogues.
Data Presentation: Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and one of its analogues. The data has been compiled from peer-reviewed literature and should be used as a reference for the identification and characterization of these compounds.
Table 1: ¹H and ¹³C NMR Data for a this compound Analogue (resembling this compound E) in CDCl₃
Data sourced from a study on taxane (B156437) diterpenoids from Taxus baccata L.[1]
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 78.9 | 2.15 (m) |
| 2 | 75.1 | 5.60 (d, 7.0) |
| 3 | 43.2 | 3.05 (d, 7.0) |
| 4 | 134.5 | - |
| 5 | 84.0 | 5.85 (d, 9.0) |
| 6 | 35.5 | 2.30 (m), 1.90 (m) |
| 7 | 72.1 | 4.95 (dd, 9.0, 2.0) |
| 8 | 57.2 | - |
| 9 | 202.1 | - |
| 10 | 75.9 | 6.40 (s) |
| 11 | 135.2 | - |
| 12 | 142.1 | - |
| 13 | 74.5 | 4.90 (d, 9.5) |
| 14 | 38.2 | 2.25 (m), 1.75 (m) |
| 15 | 46.1 | - |
| 16 | 27.0 | 1.20 (s) |
| 17 | 21.1 | 1.70 (s) |
| 18 | 15.0 | 1.05 (s) |
| 19 | 10.8 | 2.20 (s) |
| 20 | 115.1 | 5.30 (s), 4.98 (s) |
| 1' | 166.5 | - |
| 2' | 128.8 | 6.50 (d, 16.0) |
| 3' | 145.1 | 7.70 (d, 16.0) |
| 1'' | 134.2 | - |
| 2''/6'' | 128.2 | 7.40 (m) |
| 3''/5'' | 128.9 | 7.40 (m) |
| 4'' | 130.5 | 7.40 (m) |
| 2-OAc | 170.1, 21.2 | 2.05 (s) |
| 5-OAc | 170.5, 21.0 | 1.95 (s) |
| 7-OAc | 170.8, 21.5 | 2.10 (s) |
| 10-OAc | 169.8, 20.8 | 2.18 (s) |
Table 2: Selected ¹H NMR Chemical Shifts (ppm) for this compound and its Derivatives
Data compiled from "The NMR spectra of this compound and its derivatives".[2][3]
| Proton | This compound (I) | Derivative II | Derivative III | Derivative IV |
| H-9 | 5.69-5.97 | 5.69-5.97 | 5.69-5.97 | 5.69-5.97 |
| H-10 | 5.92-6.09 | 5.92-6.09 | 5.92-6.09 | 5.92-6.09 |
| H-21 | 6.38-6.53 | 6.38-6.53 | 6.38-6.53 | - |
| H-22 | 7.65-7.77 | 7.65-7.77 | 7.65-7.77 | - |
| Aromatic | 7.2-7.9 | 7.2-7.9 | 7.2-7.9 | ~7.2-7.3 |
| 12-Me | 2.05-2.43 | 2.05-2.43 | 2.05-2.43 | 2.05-2.43 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for sample preparation is critical for obtaining high-quality and reproducible NMR data.
Materials:
-
This compound or analogue sample (1-5 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) of high purity (≥99.8% D)
-
Internal standard (e.g., Tetramethylsilane (TMS) or a calibrated reference compound for quantitative NMR)
-
5 mm NMR tubes
-
Volumetric flask or vial
-
Pipettes
-
Cotton wool or syringe filter
Procedure:
-
Accurately weigh 1-5 mg of the purified this compound sample into a clean, dry vial.
-
Add a precise volume (typically 0.5-0.7 mL) of the chosen deuterated solvent to the vial.
-
If performing quantitative NMR (qNMR), add a known amount of an internal standard.
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
Filter the solution through a small plug of cotton wool placed in a Pasteur pipette or use a syringe filter to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
1D ¹H NMR Spectroscopy Protocol
Purpose: To obtain information about the proton environments in the molecule, including chemical shifts, signal integrations (proton count), and coupling constants.
Instrument Parameters (example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: CDCl₃ (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Number of Scans (NS): 16-64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[4]
-
Acquisition Time (AQ): 2-4 seconds.
-
Pulse Width (P1): A 30° or 90° pulse, calibrated for the specific probe.
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).[5][6]
1D ¹³C NMR and DEPT Spectroscopy Protocol
Purpose: To identify the number of unique carbon atoms and to determine the type of each carbon (C, CH, CH₂, CH₃).
Instrument Parameters (example for a 100 MHz ¹³C frequency):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) and DEPT-135, DEPT-90, and DEPT-45 sequences.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
Processing:
-
Apply a Fourier transform with exponential line broadening.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the DEPT spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Spectroscopy Protocols
2D NMR experiments are essential for the complete assignment of the complex ¹H and ¹³C NMR spectra of this compound and its analogues.
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpqf (Bruker).
-
Processing: Symmetrize the spectrum after Fourier transformation in both dimensions. Cross-peaks indicate coupled protons.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: hsqcedetgpsisp2.2 (Bruker).
-
Processing: Cross-peaks show which proton is directly attached to which carbon.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: hmbcgplpndqf (Bruker).
-
Processing: Cross-peaks reveal connectivity between different parts of the molecule, which is crucial for assembling the carbon skeleton.
Visualization of Experimental Workflow and Molecular Interactions
NMR Characterization Workflow
The following diagram illustrates a typical workflow for the NMR-based structural elucidation of this compound and its analogues.
General Mechanism of Action for Taxanes
While a specific signaling pathway for this compound is not well-defined in the literature, taxanes, in general, are known to exert their biological effects primarily through their interaction with microtubules. The following diagram illustrates this established mechanism.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. columbia.edu [columbia.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Taxinine as a Modulator of Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Taxanes, a class of microtubule-stabilizing agents, are potent anticancer drugs but are also substrates for P-gp, leading to the development of resistance. This document provides a detailed overview of taxinine, a natural taxane, and its derivatives as potential modulators of MDR in cancer cells. While some studies indicate that this compound itself has limited activity in reversing MDR, its derivatives have shown significant promise.
Mechanism of Action: Overcoming P-glycoprotein Mediated Efflux
The primary mechanism by which certain this compound derivatives modulate MDR is through the inhibition of P-glycoprotein. P-gp is a transmembrane pump that utilizes ATP hydrolysis to expel cytotoxic agents from the cancer cell. By binding to P-gp, this compound derivatives can act as competitive or non-competitive inhibitors, preventing the efflux of co-administered chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic effects in resistant cells.
A notable derivative, 5-O-benzoylated this compound K (BTK), has been shown to reverse both P-gp and multidrug resistance protein (MRP)-mediated resistance. Its effect on MRP-mediated resistance is not by direct inhibition of the transporter but by inhibiting the acidification of cytoplasmic organelles, which alters the subcellular distribution of the anticancer drug doxorubicin, shifting it from cytoplasmic compartments to the nucleoplasm and cytoplasm.
Quantitative Data on MDR Reversal
The following tables summarize the efficacy of various this compound derivatives in modulating multidrug resistance in different cancer cell lines. It is important to note that in some studies, this compound itself showed weak or no effect on reversing drug resistance.
Table 1: Effect of Taxoids on Vincristine (VCR) Accumulation in P-gp Overexpressing KB-C2 Cells
| Compound | Concentration (µM) | Vincristine Accumulation (Relative to Control) |
| Taxuspine C | 10 | Complete Reversal |
| 2'-desacetoxyaustrospicatine | 10 | Complete Reversal |
| 2-desacetoxythis compound J | 10 | Complete Reversal |
| This compound | 10 | Weak or No Effect |
| This compound M | 10 | Weak or No Effect |
| Verapamil (Control) | 10 | Significant Reversal |
Table 2: MDR-Reversal Activity of a this compound Analogue (Compound 9) in KB/V Cells
| Treatment | Intracellular Rhodamine 123 Concentration (Fold Increase vs. Control) |
| Compound 9 (5 µM) | 2.3 |
| Compound 9 (10 µM) | 2.9 |
| Compound 9 (20 µM) | 3.2 |
| Verapamil (10 µM) | 1.88 |
Experimental Protocols
Protocol 1: Assessment of MDR Reversal using MTT Assay
This protocol is designed to determine the ability of a test compound, such as a this compound derivative, to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., KB-C2, 2780AD) and its parental sensitive cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Chemotherapeutic agent (e.g., Vincristine, Paclitaxel, Doxorubicin).
-
Test compound (this compound or its derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well microplates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed the MDR and parental cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a fixed, non-toxic concentration of the test compound (e.g., 10 µM).
-
Treat the cells with the chemotherapeutic agent alone or in combination with the test compound. Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (the concentration of the drug that inhibits cell growth by 50%) values for the chemotherapeutic agent alone and in combination with the test compound.
-
The fold reversal (FR) of resistance is calculated as: FR = IC₅₀ of chemo agent alone / IC₅₀ of chemo agent + test compound.
-
Protocol 2: Vincristine Accumulation Assay
This protocol measures the effect of a test compound on the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, or a radiolabeled drug, like [³H]-Vincristine.
Materials:
-
MDR cancer cell line (e.g., KB-C2).
-
Complete cell culture medium.
-
[³H]-Vincristine or Rhodamine 123.
-
Test compound (this compound or its derivative).
-
Scintillation cocktail and counter (for radiolabeled compounds).
-
Flow cytometer or fluorescence microscope (for fluorescent compounds).
-
24-well plates.
Procedure:
-
Cell Seeding: Seed cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with the test compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Drug Accumulation: Add [³H]-Vincristine (e.g., 0.1 µCi/mL) or Rhodamine 123 (e.g., 5 µM) to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Washing: Stop the accumulation by washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement:
-
For [³H]-Vincristine: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For Rhodamine 123: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, or visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis: Compare the intracellular accumulation of the substrate in cells treated with the test compound to the vehicle-treated control cells.
Conclusion
While this compound itself may not be a potent modulator of multidrug resistance, its derivatives have demonstrated significant potential in overcoming P-gp-mediated drug efflux. The application notes and protocols provided herein offer a framework for researchers to investigate the MDR-reversing properties of this compound-related compounds. Further structure-activity relationship studies are warranted to develop novel and more effective taxane-based MDR modulators for clinical applications in cancer therapy.
Application Notes and Protocols: Taxinine as a Precursor for the Semi-Synthesis of Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing taxinine as a starting material in the semi-synthesis of other taxane (B156437) derivatives. Taxanes are a critical class of diterpenoids, with prominent members like Paclitaxel (Taxol®) being widely used in chemotherapy. The semi-synthesis from more abundant, naturally occurring taxanes is a crucial strategy for the production of these complex molecules and for the development of novel analogs with improved therapeutic properties. This compound, being structurally related to other key taxanes, presents a viable and interesting precursor for such synthetic endeavors.
Introduction
This compound is a taxane diterpenoid that shares the core tricyclic skeleton common to this class of compounds. While it does not possess the potent anticancer activity of Paclitaxel, its relative abundance in certain Taxus species makes it an attractive starting point for the synthesis of more complex and biologically active taxanes. The semi-synthesis of taxane analogs from precursors like this compound allows for the introduction of various functional groups and side chains, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates with potentially enhanced efficacy, improved solubility, or reduced side effects.
This document outlines key semi-synthetic transformations starting from this compound and its derivatives, providing structured data and detailed experimental protocols where available.
Semi-Synthetic Strategies and Key Transformations
The semi-synthesis of taxanes from this compound typically involves a series of strategic chemical modifications to its core structure. These transformations often include:
-
Protection and Deprotection of Hydroxyl Groups: Selective protection of the various hydroxyl groups on the this compound core is essential to direct reactions to specific sites.
-
Modification of Ester Groups: The cinnamoyl group at C-5 of this compound is a common point of modification, which can be removed and replaced with other acyl groups.
-
Redox Reactions: Oxidation and reduction of functional groups, such as the conversion of ketones to hydroxyl groups or vice versa, are fundamental steps in altering the taxane scaffold.
-
Acylation and Alkylation: Introduction of new functional groups through acylation or alkylation of hydroxyl groups can significantly impact the biological activity of the resulting taxane derivative.
Data Presentation: Semi-Synthesis of Taxanes from this compound Derivatives
The following tables summarize quantitative data for key semi-synthetic transformations starting from this compound and its derivatives.
Table 1: Semi-Synthesis of this compound NN-1 from this compound
| Step Number | Transformation | Product | Overall Yield (%) |
| 1-11 | Multi-step synthesis from this compound | This compound NN-1 | 45 |
Note: Detailed step-by-step yields are not publicly available in the referenced abstract. The overall yield for the 11-step synthesis is reported.
Table 2: Interconversion of Taxane Scaffolds from this compound K
| Starting Material | Transformation | Reagents and Conditions | Product | Yield (%) |
| This compound K | Acetylation | Ac₂O (1.5 equiv.), py. (1.5 equiv.), DMAP (0.05 mol%), DCM, r.t., 8 h | This compound L | 93 |
| This compound L | Retro-ene | Toluene, 220°C, 5 days | Δ3(4)-taxinin H | 85 |
Experimental Protocols
The following are detailed experimental protocols for key transformations in the semi-synthesis of taxanes from this compound derivatives.
Protocol 1: Synthesis of this compound NN-1 from this compound
The following protocol is based on the summary of the 11-step synthesis described in the literature. Note: This is a high-level protocol based on an abstract; specific quantities of reagents, reaction times, and detailed purification methods would be found in the full research article.
Experimental Workflow Diagram:
Troubleshooting & Optimization
"challenges in the total synthesis of the Taxinine core structure"
Welcome to the technical support center for researchers engaged in the total synthesis of the taxinine core structure. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this complex synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in constructing the this compound core?
A1: The synthesis of the this compound core, a complex 6-8-6 tricyclic system, presents several major strategic hurdles. The most significant challenge is the construction of the central, conformationally flexible eight-membered B-ring. Additionally, establishing the correct stereochemistry at multiple contiguous stereocenters is a persistent difficulty. Finally, the late-stage, site-selective oxidation of the hydrocarbon skeleton to install the various oxygenated functional groups requires robust and highly specific reagents to overcome issues of chemoselectivity with similarly reactive sites.
Q2: My protecting group strategy is failing, leading to undesired deprotection or side reactions. What should I consider?
A2: A robust and orthogonal protecting group strategy is crucial. Taxane (B156437) intermediates contain multiple hydroxyl groups with similar reactivity, necessitating careful selection.
-
Orthogonality is Key: Employ protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis). For example, a silyl (B83357) ether (like TBS, removed with TBAF) can be used alongside a benzyl (B1604629) ether (removed by hydrogenolysis) and an acetate (B1210297) ester (removed by hydrolysis) to allow for selective deprotection.
-
Steric Hindrance: Use bulky protecting groups (e.g., TBDPS) to selectively protect less sterically hindered alcohols.
-
Temporary Protection: In some cases, a functional group can "protect itself" temporarily under certain pH conditions (e.g., as an anion in base or a cation in acid), avoiding the need for extra protection/deprotection steps.
-
Review Common Alcohol Protecting Groups:
| Protecting Group | Abbreviation | Protection Conditions (Typical) | Deprotection Conditions (Typical) |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole, DMF | TBAF, THF or HF-Py, THF |
| Triethylsilyl | TES | TESCl, Pyridine, DCM | HF-Pyridine, THF |
| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C, EtOH |
| Methoxyethoxymethyl | MEM | MEMCl, DIPEA, DCM | ZnBr₂, DCM |
| Acetyl | Ac | Ac₂O, Pyridine, DMAP | K₂CO₃, MeOH |
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol (B89426) Reaction for A-Ring Elaboration
Question: I am attempting an aldol reaction between a cyclohexanone (B45756) derivative and an enal (e.g., acrolein) to build the A-ring side chain, but I'm getting a poor diastereomeric ratio (e.g., ~2:1). How can I improve the stereoselectivity?
Background: Low diastereoselectivity in aldol additions is a common problem in taxane synthesis, leading to difficult separations and reduced overall yield. The choice of Lewis acid, solvent, and reaction conditions can significantly influence the facial selectivity of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.
Detailed Protocol: Kobayashi Conditions for Improved Selectivity A reported solution to poor diastereoselectivity involves the use of Kobayashi conditions. Surprisingly, the use of water as an additive was found to be enabling for the reaction.
-
Reagents:
-
Keto-enone precursor
-
Acrolein (or other suitable enal)
-
Gadolinium(III) triflate (Gd(OTf)₃)
-
Solvent System: H₂O/EtOH/PhMe (1:10:4 ratio)
-
-
Procedure:
-
Dissolve the ketone substrate in the EtOH/PhMe solvent mixture.
-
Add the Gd(OTf)₃ catalyst.
-
Add the water, followed by the acrolein.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and proceed with standard aqueous workup.
-
The resulting aldol product can be oxidized in the same pot using Jones' reagent to furnish the corresponding keto-enone.
-
Expected Outcome: While this method may not provide complete stereocontrol, it has been shown to reliably produce the desired aldol product, which can then be carried forward. The subsequent step, a Diels-Alder reaction, can establish the final required stereochemistry.
Issue 2: Failure or Low Yield in 8-Membered B-Ring Closure
Question: I am struggling with the key B-ring closure step. My chosen method (e.g., McMurry, aldol, RCM) is either failing completely or giving very low yields. What are the common failure points and alternative strategies?
Background: Formation of the 8-membered B-ring is arguably the most difficult step in any this compound core synthesis. The high transannular strain and conformational flexibility of the cyclooctane (B165968) ring make many standard cyclization reactions low-yielding.
Comparison of B-Ring Closure Strategies
| Strategy | Key Reagents | Reported Yield | Common Issues & Troubleshooting |
| Intramolecular Aldol Cyclization | LHMDS, THF | 85% | Failure: Incorrect conformation for cyclization. Troubleshooting: Modify substrate to favor the reactive conformer; screen different bases (KHMDS, LDA) and temperatures. |
| McMurry Coupling | TiCl₃, LiAlH₄ or TiCl₄, Zn | ~10-40% (substrate dependent) | Low Yield: Favors intermolecular dimerization over intramolecular cyclization. Troubleshooting: Use high dilution conditions; screen different low-valent titanium sources (TiCl₄/Zn is common). The reaction is highly substrate-specific. |
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock Catalysts | Variable (can be >80%) | Failure/Dimerization: Catalyst poisoning, unfavorable substrate conformation. Troubleshooting: Use high dilution; screen different generations of Grubbs catalysts (e.g., Grubbs-II, Hoveyda-Grubbs II); ensure high purity of substrate and solvent. |
| Intramolecular Diels-Alder | BF₃·OEt₂ (Lewis Acid) | 47% (desired) + 29% (diastereomer) | Low Yield on Scale-up: Potential for polymerization or side reactions at higher concentrations. Troubleshooting: Optimize reaction concentration and temperature; screen different Lewis acids (e.g., Me₂AlCl). |
Retrosynthetic View of B-Ring Closure Options
Caption: Common retrosynthetic disconnections for the this compound B-ring.
Detailed Protocol: Intramolecular Aldol Cyclization This method has been shown to be highly effective for forming the 6/8/6 core in good yield.
-
Reagents:
-
Diketone precursor (e.g., compound 36 in the reference)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a solution of the diketone precursor in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LHMDS (e.g., 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting tricyclic product by silica (B1680970) gel chromatography.
-
-
Reported Yield: 85%
Issue 3: Poor Site-Selectivity in Late-Stage C-H Oxidation
Question: I am attempting to install a hydroxyl group on the this compound core using an oxidant like DMDO, but I am getting a mixture of products or oxidation at the wrong position. How can I improve selectivity?
Background: The this compound core has multiple allylic and aliphatic C-H bonds with similar reactivity. Achieving site-selective oxidation is a paramount challenge, often requiring directed oxidation strategies or taking advantage of subtle steric and electronic differences.
Troubleshooting Strategies:
-
Directed Oxidation: Utilize existing functional groups to direct an oxidant to a specific position. For example, a C2 alcohol has been used in a vanadium-catalyzed directed epoxidation of the neighboring Δ4,5-olefin.
-
Protecting Group Effects: The steric and electronic nature of protecting groups can influence the outcome of an oxidation. It has been observed that silyl ethers at C10 and C13 can kinetically protect the bridgehead olefin from epoxidation.
-
Screening Oxidants: Different oxidants have different reactivity profiles. What fails with a harsh oxidant like TFDO might work with a milder one like DMDO or IBX.
-
Redox Relay Approach: In highly complex substrates, a "redox relay" can be used, where a functional group is installed at one position and then used to facilitate oxidation at a remote site through a series of intramolecular steps.
Example Protocol: DMDO Oxidation for C1-Hydroxylation In the Baran two-phase synthesis, a key C1 oxidation was achieved using dimethyldioxirane (B1199080) (DMDO).
-
Substrate: A complex taxane intermediate with a C2-α-alcohol and a C13-TBS ether.
-
Reagents:
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972)
-
Anhydrous solvent (e.g., DCM)
-
-
Procedure:
-
Dissolve the taxane substrate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the pre-prepared solution of DMDO in acetone dropwise.
-
Stir the reaction at 0 °C and monitor carefully by TLC. The reaction is often sensitive, and over-oxidation is a risk.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., dimethyl sulfide).
-
Concentrate the mixture and purify by chromatography.
-
-
Reported Yield: 49% (accompanied by a byproduct that could be recycled)
This guide is intended to provide a starting point for addressing common experimental challenges. Success in total synthesis often requires persistent optimization and a willingness to explore multiple synthetic routes.
Technical Support Center: Optimizing Taxinine Extraction from Taxus Species
Welcome to the technical support center for optimizing Taxinine extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from various Taxus species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound extraction and purification experiments.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal Taxus Species or Plant Part: Different Taxus species and even different parts of the same plant have varying concentrations of Taxinines. | - For higher this compound content, consider using the needles and young stems of Taxus baccata or Taxus cuspidata. - The content of taxanes can also vary seasonally, with some studies reporting higher concentrations in winter. |
| Inefficient Initial Extraction: The solvent system and extraction method may not be optimal for this compound. | - Use polar solvents like methanol (B129727) or a mixture of ethanol (B145695) and water (typically 50-80% ethanol) for the initial extraction. - Consider advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. | |
| Degradation of this compound: Taxinines can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions. | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Store extracts and purified fractions at low temperatures (e.g., 4°C for short-term and -20°C for long-term) and protect them from light. | |
| Co-extraction of Impurities: Lipids, chlorophyll (B73375), and other non-polar compounds are often co-extracted and can interfere with purification, leading to losses. | - A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can help remove lipids and chlorophyll before the main extraction. - Perform a liquid-liquid partitioning step where the crude extract is partitioned between a non-polar solvent (like hexane) and a polar solvent (like methanol/water) to separate Taxinines from non-polar impurities. | |
| Co-elution of Impurities during HPLC Purification | Structurally Similar Taxanes: The crude extract contains a complex mixture of taxanes with similar polarities, making separation difficult. | - Employ a multi-step purification strategy. Start with normal-phase chromatography on silica (B1680970) gel to fractionate the crude extract based on polarity. - Follow up with one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for fine purification. |
| Inadequate HPLC Method: The chosen column, mobile phase, or gradient profile may not provide sufficient resolution. | - For RP-HPLC, a C18 column is commonly used. - Optimize the mobile phase gradient. A common mobile phase consists of a mixture of acetonitrile (B52724) and water. A shallow gradient can improve the separation of closely eluting compounds. - Experiment with different mobile phase modifiers or column chemistries if co-elution persists. | |
| Peak Tailing or Broadening in HPLC Chromatogram | Column Overload: Injecting too much sample onto the HPLC column. | - Reduce the concentration of the sample being injected. - Use a preparative or semi-preparative HPLC column with a larger diameter for larger sample loads. |
| Poor Sample Solubility in Mobile Phase: The sample may not be fully dissolved in the injection solvent, or it may precipitate upon injection into the mobile phase. | - Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase itself. | |
| Secondary Interactions with Stationary Phase: The analyte may have unwanted interactions with the silica backbone of the stationary phase. | - Adjust the pH of the mobile phase to suppress any ionic interactions. - Add a competitive agent to the mobile phase to block active sites on the stationary phase. | |
| This compound Degradation During Storage | Exposure to Light and High Temperatures: As mentioned, Taxinines are susceptible to degradation under these conditions. | - Store purified this compound and its solutions in amber vials at -20°C or lower for long-term stability. - For solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation. |
| Inappropriate Solvent: The solvent used for storage may not be optimal for this compound stability. | - High-purity methanol or ethanol are generally suitable solvents for storing Taxinines. Avoid chlorinated solvents for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: Which Taxus species is the best source for this compound?
A1: While many Taxus species contain Taxinines, Taxus baccata (European Yew) and Taxus cuspidata (Japanese Yew) are frequently cited as good sources. The exact content can vary depending on the specific cultivar, geographical location, and time of harvest. Taxus x media, a hybrid of T. baccata and T. cuspidata, is also a significant source of various taxanes.
Q2: What part of the yew tree contains the highest concentration of this compound?
A2: Generally, the needles and young stems are preferred for this compound extraction as they are a renewable resource and contain significant amounts of various taxanes. While the bark can also be a source, its harvesting is destructive to the tree.
Q3: What is the primary challenge in purifying this compound?
A3: The main difficulty lies in separating this compound from a complex mixture of other structurally similar taxanes that are present in the crude extract. These related compounds often have very similar chromatographic behavior, requiring optimized and often multi-step purification strategies to achieve high purity.
Q4: How can I confirm the identity and purity of my extracted this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for assessing purity. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q5: My this compound appears to be degrading in the autosampler during a long HPLC sequence. What can I do?
A5: Taxane (B156437) stability can be an issue during long analytical runs. If available, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation. Also, try to limit the time the sample sits (B43327) in the autosampler before injection.
Data Presentation
The following tables summarize quantitative data on taxane content in different Taxus species. Note that yields can vary significantly based on the extraction method, solvent, and plant material.
Table 1: Comparison of Total Taxane Yield from Needles of Different Taxus Species using Ultrasonic Extraction.
| Taxus Species | Extraction Conditions | Total Taxane Yield (µg/g of dry weight) | Reference |
| Taxus cuspidata | Ultrasonic extraction, 83.5% ethanol, 47.63 min, 140 W, 20.88 liquid-to-solid ratio | 342.27 | |
| Taxus chinensis | Ultrasonic-assisted extraction with natural deep eutectic solvents | Up to 5940 |
Note: The significant difference in yield for T. chinensis is due to the use of a highly efficient natural deep eutectic solvent (NADES) system.
Table 2: Content of Various Taxanes in Different Taxus Species (mg/g of dry weight).
| Taxane | Taxus cuspidata | Taxus x media | Taxus mairei | Reference |
| Paclitaxel | 1.67 | 1.22 | 0.66 | |
| Cephalomannine | Highest | Intermediate | Lower | |
| 10-Deacetylbaccatin III (10-DAB) | Intermediate | Lowest | Highest |
This table provides a relative comparison of the content of different taxanes. Absolute values can vary.
Experimental Protocols
Protocol 1: General Solvent Extraction of Taxinines from Taxus Needles
This protocol outlines a standard laboratory-scale method for the initial extraction of Taxinines.
-
Preparation of Plant Material:
-
Collect fresh needles from the desired Taxus species.
-
Dry the needles in a well-ventilated area at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried needles into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh 50 g of the powdered needles and place them in a suitable flask.
-
Add 500 mL of 80% aqueous ethanol (or methanol).
-
Macerate the mixture at room temperature for 24-48 hours with occasional stirring, or use a shaker for continuous agitation. Alternatively, for a faster extraction, perform Soxhlet extraction for 8-12 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant material.
-
Wash the plant residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.
-
Protocol 2: HPLC Purification of this compound
This protocol describes a general method for purifying this compound from a crude extract using reversed-phase HPLC.
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in a small volume of the initial mobile phase (e.g., 40% acetonitrile in water).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-10 min: 40% B to 50% B
-
10-13 min: 50% B to 53% B
-
(This is an example gradient and should be optimized for your specific separation).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Injection Volume: 10-20 µL.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest as they elute from the column.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
"Taxinine stability issues and degradation product analysis"
Welcome to the Technical Support Center for Taxinine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to this compound degradation?
Based on studies of related taxanes, this compound is susceptible to degradation under several conditions. The primary factors include exposure to non-optimal pH (especially basic conditions), high temperatures, and light. Hydrolysis of ester groups and epimerization are common degradation pathways for the taxane (B156437) class of compounds.[1][2]
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
While specific studies on this compound are limited, research on other taxanes, such as Paclitaxel (B517696), indicates that maximum stability in aqueous solutions is achieved at a pH range of 4-5. In contrast, basic conditions have been shown to catalyze hydrolysis and epimerization.[2] It is recommended to use a buffered solution to maintain a stable pH during experiments.
Q3: How should I store this compound stock solutions and samples to prevent degradation?
For short-term storage (up to 24 hours), it is advisable to keep this compound solutions refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is recommended. All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: Is this compound sensitive to light exposure?
Yes, taxanes can be sensitive to light. To minimize photodegradation, it is best practice to work with this compound solutions in a subdued light environment and to always store them in light-protecting containers.
Q5: What are the known degradation products of this compound?
Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on the degradation pathways of other taxanes, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ester side chains.
-
Epimerization: Change in the stereochemistry at certain chiral centers.
-
Oxidation: Formation of N-oxides or other oxidation products.[1]
Analysis of related taxane derivatives has identified degradation products such as 10-deacetyl baccatin (B15129273) III and various epimers.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas for the same sample) | Sample degradation during preparation or analysis. | Ensure consistent timing for sample preparation and analysis. Maintain a controlled, cool temperature for samples in the autosampler. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation peaks. Ensure the analytical method is stability-indicating. |
| Loss of potency in biological assays | Degradation of the active this compound compound. | Review storage and handling procedures. Re-analyze the purity of the this compound stock solution. |
| Precipitation of the compound in aqueous solution | Poor solubility or pH-dependent stability issues. | Verify the pH of the solution. Consider the use of co-solvents, but validate their compatibility and impact on stability. |
Quantitative Data Summary
| Stress Condition | Expected Outcome for Taxanes |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Potential for hydrolysis of ester side chains. |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation through hydrolysis and epimerization is expected.[1][2][3] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Formation of oxidation products, such as N-oxides.[1] |
| Thermal Degradation (e.g., 65°C) | Acceleration of hydrolysis and other degradation pathways. |
| Photodegradation (e.g., UV light exposure) | Potential for degradation, the extent of which needs to be experimentally determined. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH. Keep at room temperature and monitor for degradation at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set duration (e.g., 24 hours).
-
Thermal Degradation: Place a solution of this compound in a temperature-controlled oven (e.g., 65°C) for a specified time. Also, analyze a solid sample of this compound stored under the same conditions.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC-UV method. An LC-MS method is recommended for the identification of degradation products.
Protocol: Stability-Indicating HPLC Method for this compound Analysis
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
3. Method Validation:
-
The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of Taxinine
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Taxinine and related taxane (B156437) compounds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems with peak tailing and broadening, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in this compound HPLC analysis?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent issue in HPLC. For taxanes like this compound, which may possess weakly basic functional groups, the primary causes include:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns (like C18) can interact with basic analytes, leading to tailing peaks. This interaction is more pronounced at mid-range pH.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can damage the column packing or block the inlet frit, causing peak tailing for all analytes.
-
Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
Q2: How can I troubleshoot peak broadening in my this compound chromatogram?
Peak broadening, or an increase in peak width, can significantly reduce resolution. Common causes and solutions include:
-
Improper Mobile Phase Composition: A mobile phase that is too weak (low organic solvent percentage) will result in long retention times and broad peaks. Conversely, a sample solvent that is much stronger than the mobile phase can cause peak distortion.
-
Low Flow Rate: Flow rates significantly below the column's optimal range can increase longitudinal diffusion, leading to broader peaks.
-
Column Voids: A void at the head of the column, often caused by pressure shocks or dissolution of the silica (B1680970) bed at high pH, can disrupt the sample band and cause broadening or splitting.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak widths.
-
Large Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can lead to band broadening.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound HPLC analysis.
Step 1: Initial Assessment
-
Observe the chromatogram: Does the tailing affect only the this compound peak or all peaks? If all peaks are tailing, the issue is likely systemic (e.g., column frit blockage, extra-column volume). If only the this compound peak is tailing, it is likely a chemical interaction issue.
-
Review Method Parameters: Check the mobile phase pH, buffer concentration, and column type against established methods for taxane analysis.
Step 2: Chemical and Methodological Adjustments
-
Adjust Mobile Phase pH: If this compound is suspected to have basic properties, lower the mobile phase pH (e.g., to pH 3-4) using a suitable buffer like phosphate (B84403) or acetate. This protonates the silanol groups on the column, reducing their interaction with the analyte.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH. Increase the buffer concentration to within the 10-50 mM range.
-
Use a Different Column: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for taxanes. Alternatively, an end-capped C18 column can minimize silanol interactions.
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
Step 3: System and Column Maintenance
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).
-
Replace the Guard Column: If a guard column is in use, it may be contaminated. Replace it with a new one.
-
Check for Voids: If a column void is suspected, try reversing and flushing the column (if the manufacturer's instructions permit). However, a void often indicates that the column needs to be replaced.
Data Presentation
Table 1: Typical HPLC Parameters for Taxane Analysis
The following table summarizes common starting parameters for the HPLC analysis of taxanes, which can be adapted for this compound method development and troubleshooting.
| Parameter | Typical Value/Range | Notes |
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | PFP columns can also provide good selectivity for taxanes. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Gradient or isocratic elution can be used. |
| Buffer | Phosphate or Acetate (10-50 mM) | Used to control mobile phase pH. |
| pH | 3.0 - 5.0 | Lower pH can reduce peak tailing for basic compounds. |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions. |
| Column Temp. | 25 - 35 °C | Maintaining a stable temperature is crucial for reproducibility. |
| Detection | UV at 227-230 nm | Taxanes typically have a UV maximum in this range. |
| Injection Vol. | 5 - 20 µL | Keep the volume low to prevent overload. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or acetonitrile.
-
The final sample concentration should be within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Phosphate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (sample solvent) to ensure a clean baseline.
-
Inject the this compound standard to determine the retention time and peak shape.
-
Inject the prepared samples.
-
Monitor the system pressure throughout the run for any unusual fluctuations.
-
Mandatory Visualization
Troubleshooting Workflow for Peak Tailing and Broadening
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in this compound HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Navigating the Labyrinth of Taxinine Purification: A Technical Support Center
For researchers and scientists engaged in the vital work of drug development, the purification of taxinines presents a significant challenge. The inherent complexity of natural product extracts, coupled with the structural similarity of various taxane (B156437) analogues, demands a robust and efficient purification strategy. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower you to overcome common hurdles and enhance the efficiency of your taxinine purification steps.
Troubleshooting Guide: Overcoming Common Purification Pitfalls
This guide addresses specific issues that may arise during the purification of taxinines, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Taxinines | 1. Suboptimal Extraction: Inefficient initial extraction from the source material. 2. Degradation: Instability of this compound molecules under the employed purification conditions (e.g., pH, temperature). 3. Irreversible Adsorption: Strong, irreversible binding to the chromatographic stationary phase. | 1. Optimize extraction parameters, including the choice of solvent (e.g., methanol (B129727) or ethanol), temperature, and duration. Consider advanced techniques like ultrasound-assisted or microwave-assisted extraction. 2. Conduct stability studies to determine the optimal pH and temperature ranges for your target this compound. Avoid harsh acidic or basic conditions. 3. Experiment with different stationary phases or modify the mobile phase to minimize strong interactions. |
| Co-elution with Impurities | 1. Structurally Similar Taxanes: The presence of other taxane derivatives with similar polarity. 2. Insufficient Chromatographic Resolution: The selected method lacks the selectivity to separate the target this compound from closely related compounds. | 1. Employ a multi-step purification strategy that combines different chromatographic techniques, such as normal-phase followed by reverse-phase HPLC. 2. Optimize the mobile phase composition, gradient profile, and column chemistry. Consider using high-resolution preparative HPLC for challenging separations. |
| Peak Tailing or Broadening in Chromatogram | 1. Column Overload: Injecting an excessive amount of crude extract onto the column. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Poor Sample Solubility: The sample is not fully dissolved in a solvent compatible with the mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Add a competing agent to the mobile phase or adjust the pH to suppress secondary interactions. 3. Ensure complete dissolution of the sample in the initial mobile phase solvent. |
| Presence of Chlorophyll (B73375) and Lipids | Inadequate Pre-purification: Failure to remove non-polar impurities from the initial extract. | Incorporate a defatting step using a non-polar solvent like hexane (B92381) or perform solid-phase extraction (SPE) cleanup prior to chromatography. |
| Emulsion Formation During Liquid-Liquid Extraction | High concentrations of surfactant-like compounds (e.g., phospholipids, fatty acids) in the sample. | 1. Gently swirl the separatory funnel instead of vigorous shaking. 2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Consider supported liquid extraction (SLE) as an alternative to traditional LLE. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound purification?
A1: The most frequently employed methods for taxane purification include column chromatography (both normal and reverse-phase), macroporous resin adsorption, molecular imprinting, recrystallization, and preparative high-performance liquid chromatography (Prep-HPLC).
Q2: How can I improve the resolution between my target this compound and other co-eluting taxanes?
A2: Optimizing your chromatographic conditions is crucial. This can involve experimenting with different solvent systems (e.g., acetonitrile (B52724)/water versus methanol/water gradients in reverse-phase HPLC), testing various stationary phases (e.g., C18, Phenyl-Hexyl), and adjusting the temperature and pH of the mobile phase. Often, a multi-step purification approach is more effective than a single chromatographic step.
Q3: My this compound yield is consistently low. What are the first things I should check?
A3: Start by evaluating your initial extraction efficiency. Ensure you are using an appropriate solvent and that the extraction conditions (time, temperature, solid-to-liquid ratio) are optimized. Also, consider the stability of your target compound throughout the purification process, as degradation due to pH or temperature fluctuations can significantly reduce yield.
Q4: What is a good starting point for developing a preparative HPLC method for this compound purification?
A4: It is often beneficial to first develop and optimize an analytical HPLC method. This allows you to fine-tune the separation parameters on a smaller scale before scaling up to preparative HPLC. Key parameters to optimize include the mobile phase composition, flow rate, injection volume, and column temperature.
Q5: How can I remove pigments like chlorophyll from my initial extract?
A5: A common and effective method is to perform a liquid-liquid partitioning step. After the initial extraction with a polar solvent like methanol, the extract can be concentrated and then partitioned between water and a non-polar solvent such as hexane. The non-polar impurities, including chlorophyll and lipids, will preferentially move into the hexane layer, leaving the taxane-rich fraction in the aqueous layer.
Experimental Protocols
General Protocol for Solid-Liquid Extraction of Taxinines
This protocol outlines a general procedure for the initial extraction of taxinines from plant material.
-
Preparation of Plant Material: Dry the collected plant material (e.g., needles, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in a polar solvent such as methanol or 95% ethanol. A common solid-to-liquid ratio is 1:10 to 1:20 (w/v).
-
Extraction Process: Stir the mixture at room temperature for 24-48 hours. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes) to potentially improve efficiency.
-
Filtration and Concentration: Filter the mixture to separate the solid plant material from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a general framework for purifying taxinines using preparative HPLC.
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in a solvent compatible with the initial mobile phase. Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typical. The specific gradient profile will need to be optimized based on the separation of the target this compound.
-
Flow Rate: Optimize the flow rate for the best balance of resolution and run time. A typical starting point for a preparative column might be 10-20 mL/min.
-
Injection Volume: This will depend on the column dimensions and the concentration of your sample. Start with a smaller injection volume and gradually increase it to maximize throughput without overloading the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 227 nm.
-
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the target this compound.
-
Post-Purification: Pool the fractions containing the pure compound and remove the solvent under reduced pressure. The purified this compound can then be obtained by lyophilization.
Data Presentation
Table 1: Comparison of Optimized Preparative HPLC Conditions for Taxane Purification
| Parameter | Study 1: 10-deacetyltaxol (B21601) & Paclitaxel | Study 2: General Taxane Separation |
| Column | Not specified | C-18 bonded silica |
| Mobile Phase | Not specified | Step gradient: 30-50% acetonitrile/water |
| Flow Rate | 10 mL/min | Not specified |
| Injection Volume | 0.5 mL | Not specified |
| Column Temperature | 30 °C | Not specified |
| Purity Achieved | 10-deacetyltaxol: 95.33%, Paclitaxel: 99.15% | Not specified |
| Yield | Not specified | Taxol: 0.04%, 10-deacetylbaccatin III: 0.02% |
Visualizing the Workflow
A clear understanding of the purification workflow is essential for efficient execution. The following diagrams illustrate the key stages of this compound purification.
Caption: A generalized workflow for the purification of taxinines from plant material.
Caption: A decision-making diagram for troubleshooting low purity in this compound purification.
Technical Support Center: Addressing Low Yields in Taxinine Semi-Synthetic Derivatization
Welcome to the technical support center for Taxinine semi-synthetic derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound derivatization?
Low yields in the semi-synthesis of this compound derivatives can often be traced back to three critical stages:
-
Inefficient or non-selective protection of hydroxyl groups: The this compound core has multiple hydroxyl groups with varying reactivity. Improper protection can lead to a mixture of undesired products or unreacted starting material.[1]
-
Slow or incomplete esterification/acylation: Attaching the desired side-chain to the sterically hindered positions of the this compound core can be challenging, resulting in low conversion rates.[1]
-
Incomplete or unselective deprotection: The final step of removing protecting groups can also suffer from low yields due to incomplete reactions or the formation of byproducts.[1]
-
Suboptimal reaction conditions: Factors such as temperature, solvent, and catalyst choice play a crucial role and, if not optimized, can significantly reduce yields.[2][3]
-
Purity of reagents and starting materials: Impurities in solvents, reagents, or the starting this compound can interfere with the reaction.[4]
Q2: How can I improve the selectivity of hydroxyl group protection on the this compound core?
Achieving selective protection is crucial for directing the subsequent derivatization to the desired position. If you are observing a mixture of mono-, di-, and tri-protected isomers, consider the following strategies:
-
Steric Hindrance: Employ a bulkier silylating agent. The increased steric hindrance can favor the protection of the more accessible hydroxyl groups.[1]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.[1]
-
Reactivity of the Base: Use a less reactive base to minimize non-selective deprotonation and subsequent protection.[1]
Q3: My esterification or acylation reaction is sluggish and results in a low yield. What can I do to improve it?
Slow esterification or acylation is a common hurdle. Here are several factors to investigate:
-
Steric Hindrance: If the protected this compound core and the acylating/esterifying agent are both sterically demanding, the reaction rate can be significantly reduced.[1] Ensure your protecting groups are not excessively bulky for the specific transformation.
-
Inactive Coupling Reagents: Use fresh or properly stored coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
Incomplete Deprotonation: The target hydroxyl group may not be fully deprotonated to form the reactive alkoxide. Consider using a stronger base such as LHMDS (Lithium bis(trimethylsilyl)amide) or NaHMDS (Sodium bis(trimethylsilyl)amide).[1]
-
Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate acylation reactions.[2] For certain acylations, Lewis acids can also be effective catalysts.[5][6]
-
Temperature: While high temperatures can promote side reactions, some sterically hindered esterifications may require elevated temperatures to proceed at a practical rate.[1][2] A temperature optimization study is recommended.
Q4: I am observing significant byproduct formation during deprotection. How can I minimize this?
Byproduct formation during deprotection often arises from the lack of selectivity of the deprotection agent or harsh reaction conditions.
-
Review your protecting groups: Ensure the protecting groups used allow for orthogonal deprotection strategies, meaning one group can be removed without affecting another.
-
Optimize deprotection conditions: Adjust the temperature, reaction time, and concentration of the deprotection reagent. Milder conditions for a longer duration are often preferable to harsh conditions for a short period.
Q5: What are the best practices for purifying this compound derivatives?
The choice of purification method is critical for isolating the desired product in high purity.
-
Chromatography: Column chromatography using silica (B1680970) gel or florisil (B1214189) is a common method.[7] However, degradation on silica gel can be an issue for some sensitive compounds.[1] Reverse-phase liquid chromatography (RPLC) can be a highly efficient alternative, sometimes allowing for direct crystallization of pure taxane (B156437) derivatives from the collected fractions.[7]
-
Recrystallization: Antisolvent recrystallization can be an effective method for purifying taxanes.[8][9][10] This technique relies on the differential solubility of the components in a solvent/antisolvent system.[10] For instance, methanol (B129727) as the solvent and water as the antisolvent has shown promising results for taxane purification.[8][9]
Troubleshooting Guides
Issue 1: Low Yield in the Selective Protection of Hydroxyl Groups
This guide provides a structured approach to troubleshoot and optimize the selective protection of hydroxyl groups on the this compound core.
Troubleshooting Workflow for Selective Protection
Caption: A stepwise workflow for troubleshooting low yields in the selective protection step.
Issue 2: Low Yield in Esterification/Acylation Reactions
This guide outlines a systematic approach to diagnosing and resolving issues during the crucial side-chain addition step.
Troubleshooting Workflow for Esterification/Acylation
Caption: A logical workflow for troubleshooting low-yielding esterification or acylation reactions.
Data on Reaction Parameters
Optimizing reaction conditions is paramount for improving yields. The following tables summarize key parameters for common reactions in this compound derivatization.
Table 1: Conditions for Selective Silylation of Hydroxyl Groups
| Parameter | Condition | Rationale |
| Silylating Agent | Triethylsilyl chloride (TESCl) | Provides a balance of reactivity and steric bulk for selective protection.[1] |
| Base | Pyridine, Imidazole | Acts as a base and can catalyze the reaction. |
| Solvent | Anhydrous Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF)[2][5] | Aprotic solvents are essential to prevent hydrolysis of the silylating agent.[2] |
| Temperature | -20°C to 0°C | Lower temperatures generally favor higher selectivity.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent moisture from deactivating the silylating agent.[1][2] |
Table 2: Optimization of Esterification/Acylation Conditions
| Parameter | Condition | Rationale |
| Coupling Agents | DCC, EDCI | Commonly used to activate carboxylic acids for esterification.[1] |
| Catalyst | DMAP | A highly effective nucleophilic catalyst for acylation reactions.[2] |
| Lewis Acids | ZnCl₂, SnCl₄, CeCl₃ | Can be used to catalyze selective acylation.[5] |
| Base | Triethylamine (TEA), Pyridine, LHMDS, NaHMDS | To deprotonate the hydroxyl group or neutralize acid byproducts.[1][2] |
| Solvent | Anhydrous THF, DCM, Acetonitrile | Aprotic solvents are generally preferred.[2][5] |
| Temperature | Room Temperature to Reflux | Highly dependent on the specific substrates; optimization is key.[2][5] |
Experimental Protocols
Protocol 1: Selective Protection of the C7-Hydroxyl Group with Triethylsilyl Chloride (TESCl)
This protocol is adapted from procedures for the semi-synthesis of related taxanes.[1]
-
Preparation: Thoroughly dry all glassware. Under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of the this compound starting material in anhydrous pyridine.
-
Reaction: Cool the solution to -20°C in a suitable cooling bath.
-
Addition of Reagent: Dropwise, add 2.5 equivalents of triethylsilyl chloride (TESCl) to the cooled solution.
-
Monitoring: Stir the reaction at -20°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acylation of a Protected this compound Derivative
This protocol provides a general procedure for the acylation of a hydroxyl group on a protected this compound core.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected this compound derivative (1 equivalent), the carboxylic acid (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Reaction: Cool the mixture to 0°C.
-
Addition of Coupling Agent: Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US7288665B1 - Process for selective derivatization of taxanes - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress on Taxus Extraction and Formulation Preparation Technologies [mdpi.com]
Technical Support Center: Managing Matrix Effects in LC-MS Analysis of Taxinine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Taxinine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from complex matrices like Taxus plant extracts or biological fluids, these interfering compounds can include other taxanes, alkaloids, flavonoids, terpenoids, and phenolic compounds.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A continuous flow of a standard this compound solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant this compound signal indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike: The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. A significant difference between the two responses indicates the presence of matrix effects.
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.
-
Chromatographic Separation: Modifying the HPLC or UHPLC method to better separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a deuterated this compound, is the gold standard for compensating for matrix effects. Since SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar ionization suppression or enhancement, allowing for accurate correction.
Q4: Is a deuterated internal standard always necessary for accurate quantification of this compound?
A4: While a deuterated internal standard is highly recommended for the most accurate and precise results, a structural analogue can sometimes be used if a SIL-IS is unavailable. However, it is critical to validate that the analogue behaves similarly to this compound during ionization. For multi-analyte methods, using a specific deuterated internal standard for each analyte is ideal.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination or void formation. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions with the column. | 1. Reverse and flush the column. If the problem persists, replace the column. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Adjust mobile phase pH or use a different column type. |
| High Background Signal or "Noisy" Baseline | 1. Contaminated mobile phase or solvents. 2. Buildup of contaminants in the ion source. 3. Improperly degassed mobile phase. | 1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. 2. Clean the ion source according to the manufacturer's protocol. 3. Ensure the mobile phase is adequately degassed. |
| Inconsistent or Drifting Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or flow path. | 1. Prepare mobile phases accurately and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Purge the LC system to remove any trapped air. |
| Low Signal Intensity or Complete Signal Loss (Ion Suppression) | 1. Severe matrix effects from co-eluting compounds. 2. Suboptimal ion source parameters (e.g., temperature, gas flows). 3. Analyte degradation in the sample or during analysis. | 1. Improve sample cleanup using SPE or LLE. Dilute the sample if sensitivity allows. Optimize chromatographic separation. 2. Optimize ion source parameters using a this compound standard solution. 3. Investigate sample stability. Use an appropriate anticoagulant or pH adjustment for biological samples if needed. |
| High Variability in Results Between Injections | 1. Inconsistent injection volume. 2. Carryover from a previous highly concentrated sample. 3. Uncompensated matrix effects that vary between samples. | 1. Check the autosampler for proper function and ensure no air bubbles are in the sample syringe. 2. Implement a needle wash step between injections and inject a blank solvent after high-concentration samples. 3. Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Taxus Plant Extracts
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Pre-treatment:
-
Accurately weigh the dried and powdered Taxus plant material.
-
Extract the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or maceration.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in a solvent compatible with the SPE loading conditions.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE column by sequentially passing methanol followed by water through the column.
-
-
Sample Loading:
-
Load the reconstituted plant extract onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound and other taxanes from the column using a stronger solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluent to dryness and reconstitute the residue in the initial LC mobile phase for analysis.
-
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (that does not contain this compound) through the entire sample preparation procedure.
-
Set C (Post-Extraction Spike): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as Set A.
-
-
LC-MS Analysis:
-
Inject and analyze all three sets of samples.
-
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods used for the analysis of taxanes, which can serve as a starting point for method development for this compound.
Table 1: Example LC-MS/MS Method Parameters for Taxine B (a related taxoid) Analysis in Blood
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/g |
| Limit of Detection (LOD) | 0.4 ng/g |
| Limit of Quantification (LOQ) | 2 ng/g |
| Recovery | 86% |
| Precision (RSD%) | Intra-day: 1.9% - 3.8%, Inter-day: 2.7% - 5.4% |
| Accuracy | 97.56% to 106.31% |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effects (Illustrative data based on general principles)
| Sample Preparation Technique | Relative Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | High | Simple, fast, inexpensive | Non-selective, minimal cleanup |
| Liquid-Liquid Extraction (LLE) | Moderate | Good for removing highly polar or non-polar interferences | Can be labor-intensive, may require solvent optimization |
| Solid-Phase Extraction (SPE) | Low to Moderate | High selectivity, good cleanup and concentration | Can be more expensive and require method development |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects.
"strategies to prevent epimerization of Taxinine during storage"
This technical support center provides guidance on the proper storage and handling of Taxinine to minimize degradation, with a specific focus on preventing epimerization. The information provided is based on established principles for the stability of taxane (B156437) compounds, a class of molecules to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where a molecule changes its configuration at one of several chiral centers. For taxane compounds, this often occurs at the C-7 position. This change can significantly impact the biological activity and physicochemical properties of the compound, leading to inconsistent experimental results.
Q2: What are the primary factors that induce epimerization of this compound during storage?
A2: The main factors contributing to the degradation and epimerization of taxane compounds are pH, temperature, and light exposure.[1][2][3] Specifically, basic or near-neutral pH conditions have been shown to catalyze epimerization in related taxanes.[1][4]
Q3: What are the ideal storage conditions for solid this compound?
A3: For solid (lyophilized) this compound, storage in a tightly sealed vial at -20°C is recommended. The product should be protected from light and moisture. Before use, it is advisable to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q4: How should I store this compound in solution?
A4: Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for short periods (generally up to one month). Long-term storage of taxane compounds in solution is not recommended due to the increased risk of degradation, including epimerization. To enhance stability in aqueous solutions, a pH range of 4-5 is optimal for related taxanes like paclitaxel (B517696).[1]
Q5: How can I detect and quantify epimerization of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for detecting and quantifying this compound and its epimers.[4][5] A well-developed HPLC method can separate the parent compound from its epimers and other degradation products, allowing for accurate assessment of sample purity. Other techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Epimerization or other forms of degradation of this compound. | 1. Verify the storage conditions of your this compound stock (solid and solution). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of your this compound sample using a suitable analytical method like HPLC to check for the presence of epimers or other degradation products. |
| Inconsistent results between experimental replicates | Variable degradation of this compound stock solutions. | 1. Ensure consistent timing between the preparation of the this compound solution and its use in the assay. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Confirm that all samples are stored under identical conditions (temperature, light exposure). |
| Appearance of extra peaks in HPLC chromatogram | Formation of epimers or other degradation products. | 1. Review the pH of your solution; epimerization is often base-catalyzed.[4] Consider buffering your solution to a slightly acidic pH (e.g., pH 4-5).[1] 2. Minimize the exposure of your sample to high temperatures and direct light during preparation and handling. |
| Change in the physical appearance of solid this compound (e.g., color change) | Exposure to light, high temperature, or oxidation. | 1. Store solid this compound in a dark, temperature-controlled environment.[6] 2. Use opaque or amber-colored vials.[6] 3. For highly sensitive applications, consider storing under an inert gas like nitrogen or argon.[6] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound and detect the formation of its epimers. Optimization may be required for your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Buffer (pH adjusted to 3-4) and Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength, typically around 227 nm for taxanes.
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies to generate the epimer and other degradation products.
-
Acidic/Basic Conditions: Treat the this compound solution with a dilute acid (e.g., 0.1N HCl) and a dilute base (e.g., 0.1N NaOH) and incubate at a controlled temperature.
-
Oxidative Conditions: Treat the this compound solution with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Heat the this compound solution.
-
Photolytic Stress: Expose the this compound solution to UV light.
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Logical relationship between storage conditions, influencing factors, and this compound stability.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative TLC determination of epimeric ratios of 16-methyl 17-ketone oxidation products of dexamethasone and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Taxinine Extraction for Preclinical Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up Taxinine extraction for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges when scaling up this compound extraction from laboratory to preclinical scale?
A1: Scaling up this compound extraction presents several challenges. A primary hurdle is maintaining the consistency and quality of the extract. The chemical composition of plant-based raw materials can vary significantly based on genetics, geographical location, harvest time, and storage conditions.[1][2] Another significant challenge is the cost-effectiveness of the extraction process, as equipment and technology for larger-scale operations can be expensive.[3] Furthermore, meeting the stringent purity and quantity requirements for preclinical trials is a critical challenge, demanding robust and reproducible extraction and purification methods.[4]
Q2: Which extraction methods are most suitable for scaling up this compound production?
A2: Several extraction methods can be considered for scaling up this compound production, each with its advantages and limitations. Ultrasound-Assisted Extraction (UAE) is noted for its efficiency and reduced energy consumption.[5][6] Microwave-Assisted Extraction (MAE) offers high yields and is quick, but can be difficult to scale for industrial production.[1] Supercritical Fluid Extraction (SFE) is a green technique that uses non-toxic solvents, but the high cost of equipment can be a barrier to its application on an industrial scale.[7] A comprehensive comparison of various methods is essential to select the most appropriate one for your specific needs.[6]
Q3: What are the regulatory requirements for the quality of a natural product extract intended for preclinical studies?
A3: For preclinical studies, the extract must be well-characterized and produced under controlled conditions to ensure batch-to-batch consistency.[2][8] Regulatory bodies like the FDA require detailed information on the identity, purity, and strength of the investigational product.[9] Good Laboratory Practice (GLP) standards should be followed during the preclinical studies. It is crucial to document the entire manufacturing process, from raw material sourcing to the final extract, to meet regulatory expectations.[3]
Q4: How can I improve the purity of my scaled-up this compound extract?
A4: Improving the purity of the extract often requires multiple purification steps. Anti-solvent recrystallization is an effective method for the preliminary purification of taxanes, where a solvent in which the target compound is soluble and an anti-solvent in which it is insoluble are used to induce crystallization.[5][10] Chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), are commonly used for final purification to achieve high-purity compounds.[10][11] The choice of purification strategy will depend on the impurity profile of your crude extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Taxinines | 1. Inefficient extraction from the plant material.[3] 2. Degradation of Taxinines during extraction.[12] 3. Suboptimal solvent-to-solid ratio.[13] | 1. Optimize extraction parameters (e.g., time, temperature, solvent). Consider alternative extraction methods like UAE or MAE.[5][6] 2. Use milder extraction conditions or techniques suitable for heat-sensitive compounds.[1] 3. Systematically vary the solvent-to-solid ratio to find the optimal condition for maximizing yield.[13] |
| Inconsistent Batch-to-Batch Yield and Purity | 1. Variability in the chemical composition of the raw plant material.[1][2] 2. Lack of standardized extraction and purification protocols.[1] | 1. Implement strict quality control on raw materials, including chemical fingerprinting. Source from qualified suppliers with consistent cultivation and harvesting practices. 2. Develop and strictly adhere to Standard Operating Procedures (SOPs) for all stages of production. |
| Presence of Impurities Affecting Preclinical Assays | 1. Co-extraction of undesired compounds with similar polarity to Taxinines.[14] 2. Incomplete removal of chlorophyll (B73375) and lipids.[15] | 1. Employ multi-step purification strategies, including different chromatographic techniques (e.g., normal phase followed by reverse phase).[14][16] 2. Include a preliminary defatting step using a non-polar solvent like hexane.[14] |
| Difficulty in Removing a Specific, Closely-Related Impurity | 1. The impurity has a very similar chemical structure and chromatographic behavior to the target this compound. | 1. Optimize the chromatographic separation by screening different stationary phases, mobile phase compositions, and gradients.[17] 2. Consider specialized techniques like countercurrent chromatography.[17] |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. Presence of surfactant-like compounds in the extract.[18] | 1. Gently swirl instead of vigorously shaking the separatory funnel.[18] 2. Add a small amount of a different organic solvent to break the emulsion.[18] 3. Consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE.[18] |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Taxanes
| Extraction Method | Key Parameters | Yield/Efficiency | Purity | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Liquid-to-solid ratio: 20.88 mL/g, Ultrasound power: 140 W, Time: 47.63 min, Ethanol: 83.5% | - | 10-DAT: 95.33%, Paclitaxel: 99.15% | [5] |
| Enzyme-Assisted Extraction | Enzyme: Cellulase, Time: 1.0 h, Enzyme dosage: 0.6%, Temperature: 45°C, Solid-liquid ratio: 1:16 g/mL | Yield of taxane (B156437) compounds: 0.898% | - | [5] |
| Anti-solvent Recrystallization (Purification) | Antisolvent to solvent ratio: 28.16, Temperature: 22.91°C, Time: 1.76 min | Purity increased from 0.20% to 23.24% | 23.24% | [5] |
Note: The data presented is for taxanes, a class of compounds that includes this compound. Specific yields and purities for this compound may vary.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxinines (Lab Scale)
This protocol is based on methodologies described for taxane extraction.[5]
1. Material Preparation:
- Dry the plant material (e.g., needles of Taxus species) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
- Add the extraction solvent (e.g., 83.5% ethanol) at a specific liquid-to-solid ratio (e.g., 20.88 mL/g).
- Place the vessel in an ultrasonic bath.
- Apply ultrasound at a specified power (e.g., 140 W) and temperature for a set duration (e.g., 47.63 minutes).
3. Filtration and Concentration:
- After extraction, filter the mixture to separate the extract from the solid plant residue.
- Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Anti-solvent Recrystallization for Preliminary Purification
This protocol is adapted from methods used for taxane purification.[5][10]
1. Dissolution:
- Dissolve the crude this compound extract in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol).
2. Addition of Anti-solvent:
- Slowly add an anti-solvent (a solvent in which Taxinines are poorly soluble, e.g., water) to the solution while stirring. The ratio of anti-solvent to solvent is a critical parameter (e.g., 28.16:1).
3. Crystallization:
- Allow the mixture to stand at a controlled temperature (e.g., 22.91°C) for a specific duration (e.g., 1.76 minutes) to allow for the precipitation of the purified Taxinines.
4. Isolation and Drying:
- Collect the precipitate by filtration.
- Wash the precipitate with a small amount of the anti-solvent to remove any remaining soluble impurities.
- Dry the purified product under vacuum.
Visualizations
Caption: Workflow for scaling up this compound extraction and purification for preclinical studies.
Caption: Troubleshooting logic for addressing low this compound yield during scale-up.
References
- 1. masi.eu [masi.eu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 5. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 11. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 14. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 15. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Taxinine vs. Paclitaxel: A Comparative Cytotoxicity Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic profiles of Taxinine and the widely-used chemotherapeutic agent, Paclitaxel. This report synthesizes available experimental data, outlines relevant methodologies, and visualizes key cellular pathways.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, exerts its potent cytotoxic effects primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. This compound, another taxane (B156437) diterpenoid isolated from Taxus species, has been investigated for its bioactivity, with a significant focus on its potential as a multidrug resistance (MDR) reversal agent. This guide provides a comparative overview of the cytotoxic properties of these two taxanes, drawing upon available in vitro studies. While direct comparative cytotoxicity data is limited, this report compiles existing data to offer a preliminary assessment. Paclitaxel consistently demonstrates high cytotoxicity in the nanomolar range across a multitude of cancer cell lines. In contrast, available data on this compound derivatives suggests cytotoxic activity at micromolar concentrations, indicating a significantly lower potency compared to Paclitaxel. This difference in cytotoxic efficacy may be attributed to structural variations that influence their interaction with microtubules and other cellular targets.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for Paclitaxel and the reported cytotoxic concentrations for a this compound derivative from available literature. It is crucial to note that the data for this compound and Paclitaxel are not from a head-to-head comparative study and were determined in different experimental settings. Therefore, a direct comparison of potency should be made with caution.
Table 1: Cytotoxicity of Paclitaxel against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 24h exposure | Reference |
| Various | Ovarian, Breast, Lung, etc. | 2.5 - 7.5 | [1] |
| Brain Tumor Lines | Glioblastoma | 3.9 - 42 | [2] |
| Ovarian Carcinoma | Ovarian | 0.7 - 1.8 | [3] |
Table 2: Cytotoxicity of a this compound Derivative
| Compound | Cell Line | Cancer Type | Effective Concentration (µM) | Reference |
| 2-deacetoxythis compound J | MCF-7 | Breast | 20 | [4] |
| 2-deacetoxythis compound J | MDA-MB-231 | Breast | 10 | [4] |
Mechanism of Action and Signaling Pathways
Paclitaxel: A Potent Mitotic Inhibitor
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it promotes their polymerization and prevents depolymerization, leading to the formation of stable, non-functional microtubule bundles. This interference with the normal dynamics of the microtubule cytoskeleton arrests the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
The apoptotic cascade initiated by Paclitaxel involves the activation of several key signaling pathways, including:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that can be modulated by Paclitaxel to induce apoptosis.
This compound: A Potential Modulator of Cellular Processes
The precise cytotoxic mechanism of this compound is less understood compared to Paclitaxel. While some this compound derivatives exhibit cytotoxic properties, their primary reported role in cancer research is the reversal of multidrug resistance (MDR). This suggests that this compound and its analogues may interact with cellular components other than or in addition to microtubules, such as drug efflux pumps like P-glycoprotein. Further research is required to elucidate the specific signaling pathways that are modulated by this compound to induce cell death.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of compounds like this compound and Paclitaxel.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Paclitaxel) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Conclusion
Based on the currently available data, Paclitaxel is a significantly more potent cytotoxic agent than the reported this compound derivatives. While Paclitaxel's mechanism of action through microtubule stabilization and induction of apoptosis is well-established, the cytotoxic pathways of this compound remain to be fully elucidated. The primary focus of this compound research has been on its ability to reverse multidrug resistance, suggesting a different primary mechanism of interaction with cancer cells.
References
- 1. In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion [ouci.dntb.gov.ua]
- 2. Cytotoxicity of taxol in vitro against human and rat malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Docetaxel vs. Paclitaxel
A Note on Terminology: The topic specified "Taxinine" for comparison with Docetaxel (B913). In the field of oncology and pharmacology, "this compound" is not a recognized therapeutic agent. It is likely a general reference to taxane (B156437) alkaloids, the class of compounds to which both Docetaxel and its predecessor, Paclitaxel (B517696), belong. This guide will therefore provide a detailed comparison between Docetaxel and Paclitaxel, the two most clinically significant taxanes, to offer a relevant and valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Taxane Class of Microtubule Stabilizers
Docetaxel (Taxotere®) and Paclitaxel (Taxol®) are cornerstones of chemotherapy regimens for a variety of solid tumors, including breast, ovarian, and non-small cell lung cancer. Both are complex diterpenoid compounds originally derived from yew trees (Taxus species) that share a fundamental mechanism of action: the disruption of microtubule dynamics.[1] By binding to microtubules, essential components of the cellular cytoskeleton, they arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[2]
Despite this shared primary mechanism, preclinical and clinical studies have revealed significant differences in their molecular pharmacology, cytotoxicity, and clinical profiles. These distinctions arise from subtle structural variations that influence their interaction with their target, cellular accumulation, and downstream signaling effects. This guide provides an objective comparison of their mechanisms, supported by experimental data, to elucidate these critical differences.
Core Mechanism of Action: Hyperstabilization of Microtubules
The principal mechanism of action for both Docetaxel and Paclitaxel is the stabilization of microtubules.[3] Unlike other microtubule-targeting agents such as the vinca (B1221190) alkaloids which cause depolymerization, taxanes bind to the β-tubulin subunit of the αβ-tubulin heterodimers within the assembled microtubule.[2][4] This binding event locks the microtubule in a polymerized state, promoting its assembly and inhibiting the dynamic instability—the cycles of polymerization and depolymerization—required for normal cellular function.[2]
The consequence of this hyperstabilization is catastrophic for dividing cells. The mitotic spindle, a structure composed of microtubules that is responsible for segregating chromosomes, cannot form or function correctly. This leads to a prolonged blockage of the cell cycle in the G2/M phase, which activates cellular checkpoints and ultimately triggers apoptosis.[2]
Caption: Shared mechanism of action for Paclitaxel and Docetaxel.
Key Mechanistic Differences and Supporting Data
While the overarching mechanism is the same, Docetaxel and Paclitaxel exhibit important quantitative and qualitative differences in their actions. Docetaxel is generally considered a more potent agent in preclinical models, a distinction attributed to several factors.
Interaction with β-Tubulin and Potency
Preclinical studies have consistently shown that Docetaxel has a higher affinity for the β-tubulin binding site compared to Paclitaxel.[2] This stronger interaction translates into greater potency in promoting the assembly of tubulin into stable microtubules. One study found Docetaxel to be two to three times more effective than Paclitaxel in promoting the assembly of mammalian brain tubulin in vitro.[4] This enhanced activity is reflected in its lower effective concentration (EC50) for inducing tubulin polymerization.
Intracellular Accumulation
A critical factor contributing to Docetaxel's higher potency is its superior intracellular pharmacokinetics.[5] Studies have shown that Docetaxel achieves higher intracellular concentrations and has a longer retention time within tumor cells compared to Paclitaxel.[5][6] This is attributed to a combination of greater cellular uptake and slower efflux, ensuring a more sustained interaction with its microtubule target.
Cell Cycle Effects
Both taxanes are known to cause a potent G2/M arrest. However, Docetaxel has been shown to possess a broader range of activity across the cell cycle. Studies using synchronized HeLa cells revealed that a short exposure to Docetaxel was profoundly lethal to cells in the S-phase, a point of maximum resistance for Paclitaxel.[5][7] In contrast, Paclitaxel's cytotoxicity peaks during the G2 and M phases.[7] This suggests that Docetaxel may be effective against a larger fraction of the tumor cell population at any given time.
Induction of Apoptosis via Bcl-2 Phosphorylation
Beyond mitotic arrest, taxanes can induce apoptosis through other signaling pathways. A notable difference is Docetaxel's more potent ability to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[7][8] Phosphorylation of Bcl-2 inactivates its protective function, thereby lowering the threshold for apoptosis. Preclinical evidence suggests Docetaxel can be significantly more potent than Paclitaxel in inducing this pro-apoptotic signal.[7]
Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies, highlighting the differences in potency and activity between Docetaxel and Paclitaxel.
| Parameter | Docetaxel | Paclitaxel | Significance | Reference |
| Binding Affinity (Cellular Kᵢ) | 16 nM | 22 nM | Docetaxel exhibits higher affinity for microtubules in a cellular context. | [9] |
| Tubulin Assembly (EC₅₀) | 0.36 µM | 1.1 µM | Docetaxel is ~3-fold more potent at inducing tubulin polymerization in vitro. | [4] |
| Depolymerization Inhibition | ~2x more potent | - | Docetaxel is approximately twice as potent in stabilizing microtubules. | [2][7] |
| Intracellular Retention | Higher / Longer | Lower / Shorter | Leads to prolonged target engagement and potentially greater efficacy. | [5][6] |
| Primary Cytotoxic Phase | S and G2/M | G2/M | Docetaxel shows broader cell cycle activity. | [6][7] |
| Bcl-2 Phosphorylation | More Potent Induction | Less Potent | Docetaxel more effectively promotes this pro-apoptotic event. | [7][8] |
Table 1: Comparison of Biochemical and Cellular Parameters
| Cell Line | Cancer Type | Docetaxel IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Reference |
| MCF-7 | Breast | 2 - 4 | ~10 | [10] |
| MDA-MB-231 | Breast | ~5 | ~15 | [10] |
| Various Gynecologic & Breast | Mixed | 5.4 - 540 ng/mL | 3.7 - 660 ng/mL | [9] |
| Human Neuroblastoma Lines | Neuroblastoma | More cytotoxic (2 to 11-fold) | - |
Table 2: Comparative Cytotoxicity (IC₅₀) in Cancer Cell Lines Note: IC₅₀ values can vary based on experimental conditions such as exposure time and cell density. The relative potency can differ between cell lines.
Experimental Protocols
The following are generalized methodologies for key experiments used to differentiate the mechanisms of Docetaxel and Paclitaxel.
In Vitro Tubulin Polymerization Assay (Turbidity Assay)
This assay biochemically measures a compound's ability to promote the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Purified tubulin (>99%) is resuspended in a polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, MgCl₂, GTP) on ice.
-
Reaction Setup: Varying concentrations of Docetaxel, Paclitaxel, or a vehicle control (DMSO) are added to wells of a 96-well plate.
-
Initiation: The reaction is initiated by adding the cold tubulin solution to each well.
-
Measurement: The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. The increase in optical density (turbidity) is measured at 340-350 nm at regular intervals (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: The rate and extent of polymerization are plotted against time. The EC₅₀ value (the concentration that produces 50% of the maximal polymerization effect) is calculated for each compound.
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following drug treatment.
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. Cells are then treated with equitoxic concentrations of Docetaxel, Paclitaxel, or vehicle for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed by adding ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Cells are incubated on ice for at least 30 minutes.
-
Staining: Fixed cells are centrifuged, ethanol is removed, and cells are resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed using cell cycle modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Bcl-2 Phosphorylation
This immunoassay detects the phosphorylation status of the Bcl-2 protein.
-
Cell Treatment and Lysis: Cells are treated with the taxanes as described above. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Bcl-2 (e.g., anti-phospho-Bcl-2 Ser70). A separate blot is run using an antibody for total Bcl-2. A loading control (e.g., β-actin) is also probed.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the signal is captured using a digital imaging system.
-
Analysis: Densitometry is used to quantify the band intensities. The level of phosphorylated Bcl-2 is normalized to the total Bcl-2 and the loading control.
Conclusion
Docetaxel and Paclitaxel, while both members of the taxane family, are not simply interchangeable. Their shared ability to hyperstabilize microtubules forms the basis of their potent anticancer activity. However, evidence from numerous preclinical studies demonstrates that Docetaxel possesses distinct advantages in its molecular and cellular mechanism of action. Its higher binding affinity for β-tubulin, greater potency in promoting microtubule assembly, superior intracellular accumulation, and broader cell cycle cytotoxicity contribute to what is often observed as superior potency in in vitro and in vivo models. Furthermore, its ability to more effectively induce pro-apoptotic Bcl-2 phosphorylation provides an additional mechanistic advantage.
For researchers and drug development professionals, understanding these nuances is critical for designing rational drug combination strategies, interpreting preclinical data, and developing next-generation microtubule-targeting agents with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Decreased response to paclitaxel versus docetaxel in HER-2/neu transfected human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming Taxane Resistance: A Comparative Analysis of Taxinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The clinical efficacy of taxane-based chemotherapeutics, such as paclitaxel (B517696) and docetaxel, is frequently challenged by the development of multidrug resistance (MDR). A primary driver of this resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes taxanes from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. This guide provides a comparative analysis of Taxinine and its derivatives as potential solutions to overcome taxane (B156437) resistance, presenting available experimental data on their efficacy and mechanisms of action in resistant cancer cell lines.
Comparative Efficacy of this compound Derivatives in Resistant Cancer Cells
While this compound itself is a precursor, its semi-synthetic derivatives have demonstrated significant activity in modulating and overcoming multidrug resistance. The following tables summarize the available data on the activity of these compounds in cancer cell lines resistant to chemotherapeutic agents, including taxanes.
| Table 1: Activity of this compound Analogues in a Vincristine-Resistant Cell Line | |||
| Compound | Cell Line | Resistance Mechanism | Activity |
| This compound Analogue (Compound 9) | KB/V (Vincristine-Resistant) | P-gp Overexpression | Increased intracellular rhodamine 123 concentration by 2.3, 2.9, and 3.2-fold at 5, 10, and 20 µM, respectively.[1] |
| Verapamil (Control) | KB/V (Vincristine-Resistant) | P-gp Overexpression | Increased intracellular rhodamine 123 concentration by 1.88-fold at 10 µM.[1] |
| Table 2: MDR Reversal Activity of 5-O-Benzoylated this compound K (BTK) | |||
| Compound | Cell Lines | Resistance Mechanism | Activity |
| 5-O-Benzoylated this compound K (BTK) | KB-8-5, KB-C2 | P-gp Overexpression | Reversed resistance to paclitaxel, doxorubicin, and vincristine. |
| 5-O-Benzoylated this compound K (BTK) | KB/MRP | MRP Overexpression | Moderately reversed resistance to doxorubicin. |
| Table 3: Cytotoxicity of a Non-Alkaloidal Taxane Diterpene in a Paclitaxel-Resistant Cell Line | |||
| Compound | Cell Lines | Resistance Mechanism | Activity |
| Compound 2 (a non-alkaloid-type taxane diterpene) | Parental and Paclitaxel-Resistant | Beta-tubulin mutation | Showed significant and equipotent cytotoxicity against both cell lines.[2] |
Experimental Protocols
Establishment of Taxane-Resistant Cancer Cell Lines
A common method for developing taxane-resistant cell lines involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of a taxane, such as paclitaxel.[1]
-
Initial Culture: The parental cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in its standard growth medium.
-
Drug Exposure: Cells are initially exposed to a low concentration of paclitaxel.
-
Dose Escalation: Once the cells adapt and resume proliferation, the concentration of paclitaxel is incrementally increased. This process is repeated over several months.
-
Selection of Resistant Clones: A taxane-resistant subline is considered established when it can proliferate in a high concentration of the taxane that is cytotoxic to the parental cells.
-
Verification of Resistance: The resistance of the established cell line is confirmed through cytotoxicity assays (e.g., MTT assay) and by comparing its IC50 value to that of the parental cell line.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound.[1]
-
Cell Seeding: Both parental (sensitive) and taxane-resistant cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., paclitaxel, this compound derivatives) for a specified duration (typically 48-72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the drug concentration that inhibits cell growth by 50%, is then determined from the dose-response curve.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay is used to assess the ability of a compound to inhibit the efflux function of P-glycoprotein. Rhodamine 123 is a fluorescent substrate of P-gp.
-
Cell Culture: P-gp overexpressing cells (e.g., KB/V) and their sensitive parental counterparts are cultured.
-
Drug Incubation: Cells are pre-incubated with the test compound (e.g., a this compound derivative) at various concentrations.
-
Rhodamine 123 Addition: Rhodamine 123 is added to the cell culture and incubated for a specific period.
-
Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Mechanisms of Action and Signaling Pathways
The primary mechanism by which this compound derivatives appear to overcome taxane resistance is through the inhibition of MDR efflux pumps, particularly P-glycoprotein.
Caption: P-gp Inhibition by this compound Derivatives in Resistant Cells.
In taxane-resistant cells overexpressing P-glycoprotein, paclitaxel is actively pumped out of the cell, preventing it from reaching its target, the microtubules. This compound derivatives can inhibit the function of P-gp, leading to an increased intracellular concentration of paclitaxel, which can then stabilize microtubules and induce apoptosis.
Some this compound derivatives, such as 5-O-benzoylated this compound K, may also have additional mechanisms to overcome resistance, such as reversing MRP-mediated resistance by inhibiting the acidification of cytoplasmic organelles.
Experimental Workflow for Evaluating this compound Derivatives
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative for its potential to overcome taxane resistance.
Caption: Preclinical Evaluation Workflow for this compound Derivatives.
References
A Comparative Analysis of the Tubulin-Binding Affinity of Taxinine and Taxol: A Guide for Researchers
An objective comparison of the tubulin-binding properties of the well-established anticancer agent Taxol (paclitaxel) and its structurally related natural product, Taxinine. This guide provides available experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and associated signaling pathways to inform researchers, scientists, and drug development professionals.
This guide delves into a comparative analysis of the tubulin-binding affinity of two members of the taxane (B156437) family: the potent chemotherapeutic drug Taxol and its precursor, this compound. While Taxol is renowned for its ability to stabilize microtubules and arrest cell division, leading to its widespread clinical use, the tubulin-binding capacity of this compound is less characterized. This comparison aims to provide a clear overview of their differential interactions with tubulin, supported by available data and detailed experimental protocols.
Quantitative Comparison of Tubulin-Binding Affinity
A direct quantitative comparison of the tubulin-binding affinity between Taxol and this compound is challenging due to the limited availability of specific binding constant data for this compound in the scientific literature. However, a qualitative and indirect comparison can be made based on their observed effects on microtubule polymerization and their structure-activity relationships.
Taxol exhibits a high affinity for the polymerized form of tubulin within microtubules. This interaction is characterized by low nanomolar to micromolar binding constants, depending on the assay conditions. In contrast, this compound is generally considered to lack the significant biological activity associated with Taxol, which strongly suggests a much lower, or potentially negligible, affinity for tubulin.
The following table summarizes the available quantitative data for Taxol and related compounds, providing a reference for high-affinity tubulin binding, and contrasts this with the qualitative assessment of this compound's activity.
| Compound | Method | Parameter | Value | Reference |
| Taxol (Paclitaxel) | Flow Cytometry | Cellular Kᵢ | 22 nM | [1] |
| Tubulin Assembly Assay | EC₅₀ | 1.1 µM | [1] | |
| Docetaxel | Flow Cytometry | Cellular Kᵢ | 16 nM | [1] |
| Tubulin Assembly Assay | EC₅₀ | 0.36 µM | [1] | |
| Baccatin III | Competition Assay | Affinity vs. Taxol | ~300-fold lower | [1] |
| This compound | - | - | Lacks significant biological activity associated with Taxol | [2] |
Kᵢ: Inhibition constant, a measure of binding affinity in a competitive assay. EC₅₀: Effective concentration for 50% of maximal tubulin polymerization.
Experimental Protocols
To facilitate further research into the tubulin-binding properties of taxanes like this compound, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This spectrophotometric assay is a primary functional assay to assess the ability of a compound to promote the assembly of tubulin into microtubules.[1]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Taxol (as a positive control)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing purified tubulin and GTP in polymerization buffer.
-
Add varying concentrations of the test compound or a vehicle control (DMSO) to the reaction mixtures.
-
Incubate the mixtures at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Plot the absorbance values against time to generate polymerization curves.
-
The EC₅₀ value, the concentration of the compound that induces 50% of the maximal polymerization, can be calculated from a dose-response curve.
Competition Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand (e.g., ³H-paclitaxel) for the same binding site on the microtubule.[1]
Principle: The amount of radiolabeled ligand bound to microtubules will decrease in the presence of a competing unlabeled ligand.
Materials:
-
Pre-formed, stabilized microtubules
-
Radiolabeled Taxol (e.g., ³H-paclitaxel)
-
Unlabeled competitor compound (e.g., this compound)
-
Glycerol (B35011) cushion (e.g., 60% glycerol in polymerization buffer)
-
Ultracentrifuge
-
Scintillation counter
Procedure:
-
Prepare pre-formed microtubules by incubating purified tubulin with GTP at 37°C.[1]
-
Incubate the microtubules with a fixed concentration of radiolabeled Taxol and varying concentrations of the unlabeled competitor compound.
-
Layer the reaction mixtures onto a glycerol cushion in ultracentrifuge tubes.
-
Centrifuge at high speed to pellet the microtubules, separating them from the unbound ligand in the supernatant.[1]
-
Carefully remove the supernatant and resuspend the microtubule pellet.
-
Quantify the amount of radioactivity in the pellet using a scintillation counter.
-
Plot the percentage of bound radiolabeled ligand against the concentration of the competitor.
-
The IC₅₀ (the concentration of the competitor that displaces 50% of the labeled ligand) is determined from the resulting curve, which can then be used to calculate the inhibition constant (Kᵢ).
Experimental Workflow and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for tubulin-binding site characterization.
Caption: Taxol-induced signaling pathways leading to apoptosis.
Conclusion
The comparative analysis reveals a stark contrast between the tubulin-binding properties of Taxol and this compound. Taxol is a potent microtubule-stabilizing agent with high binding affinity, a property that is central to its anticancer activity. In contrast, this compound, lacking key structural features of Taxol, demonstrates negligible activity in this regard. This difference underscores the critical role of specific functional groups on the taxane scaffold for effective tubulin interaction. The provided experimental protocols offer a framework for future quantitative studies on this compound and other taxane derivatives, which will be crucial for a more comprehensive understanding of their structure-activity relationships and for the development of new microtubule-targeting agents. The elucidation of Taxol-induced signaling pathways further highlights the complex cellular response to potent microtubule stabilization, ultimately leading to programmed cell death.
References
Evaluating the Synergistic Effects of Taxanes with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Taxanes, a class of potent mitotic inhibitors, are frequently employed in combination regimens for a variety of cancers. This guide provides a comparative analysis of the synergistic effects of taxanes when combined with other widely used chemotherapeutic drugs, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Taxane (B156437) Combinations
The synergistic potential of taxanes, primarily paclitaxel (B517696) and docetaxel (B913), has been extensively evaluated in combination with agents such as the anthracycline doxorubicin (B1662922) and the platinum-based drug cisplatin (B142131). The following tables summarize key preclinical and clinical findings for these combinations in breast and non-small cell lung cancer.
Table 1: Preclinical Synergistic Effects of Paclitaxel and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Drug Combination | Method for Synergy Analysis | Key Findings | Reference |
| MDA-MB-231, MCF-7, SK-BR-3 | Paclitaxel + Doxorubicin | Median-Effect Principle (Chou-Talalay) | Synergism was observed and found to be dose-related, with enhanced synergy at higher fractions of cells affected.[1] | [1] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of a drug in a synergistic combination can be reduced to achieve a given effect level compared with the dose of the drug alone.
Table 2: Clinical Efficacy of Taxane-Based Combination Therapies
| Cancer Type | Drug Combination | Key Efficacy Metrics | Summary of Findings | Reference(s) |
| Metastatic Breast Cancer | Paclitaxel + Doxorubicin | Overall Response Rate (ORR): ~50% - 78.1% | The combination has shown high activity, though with considerations for cardiotoxicity. Sequential administration may mitigate some toxicities.[2][3][4] | [2][3][4] |
| Metastatic Breast Cancer | Paclitaxel + Doxorubicin vs. FAC | Disease-Free Survival: 8.3 vs. 6.2 monthsOverall Survival: 23.3 vs. 18.3 months | The paclitaxel-doxorubicin combination appeared superior to the standard FAC regimen in this study.[5] | [5] |
| Advanced Non-Small Cell Lung Cancer | Docetaxel + Cisplatin | Overall Response Rate (ORR): ~30% - 41.4%Median Overall Survival: ~14.6 months | This combination is an effective first-line treatment with manageable toxicity.[6] | [6] |
II. Experimental Protocols for Assessing Synergy
The evaluation of drug synergy is a critical step in the preclinical development of combination therapies. The Chou-Talalay method, based on the median-effect principle, is a widely accepted approach for quantifying synergism.
A. In Vitro Synergy Analysis using the Chou-Talalay Method
This protocol outlines the key steps for determining the synergistic interaction between a taxane and another chemotherapeutic agent in cancer cell lines.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Taxane (e.g., Paclitaxel or Docetaxel)
-
Chemotherapeutic Agent B
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or ATP-based assay kits like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
2. Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the taxane and the other chemotherapeutic agent.
-
Perform serial dilutions of each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values) or multiple non-constant ratios.
-
Remove the culture medium from the plates and add the media containing the single drugs or their combinations. Include wells with vehicle control (e.g., DMSO).
-
-
Cell Viability Assay:
-
Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance. For an ATP-based assay, the reagent is added to lyse the cells and the luminescence is measured.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination, where Fa = 1 - (mean absorbance of treated wells / mean absorbance of control wells).
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Input the dose-effect data for the single agents and the combinations into a synergy analysis software like CompuSyn.
-
The software will generate Combination Index (CI) values based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
The software can also calculate the Dose Reduction Index (DRI), which indicates the fold of dose reduction possible for each drug in a synergistic combination to achieve a given effect level.
-
III. Visualization of Key Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the synergistic effects of taxane-based combinations is crucial for rational drug development. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway often implicated in the action of these drug combinations.
Caption: A general experimental workflow for evaluating synergistic drug combinations.
Caption: A simplified signaling pathway for taxane combination therapy.
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer.[7][8][9][10] Taxanes can induce apoptosis by stabilizing microtubules, leading to mitotic arrest.[11] Other agents like doxorubicin and cisplatin cause DNA damage, also triggering apoptosis. Some studies suggest that taxanes may also inhibit the pro-survival PI3K/Akt pathway, thereby sensitizing cancer cells to the apoptotic effects of the combination partner. The simultaneous targeting of these distinct but interconnected pathways can lead to a synergistic anti-cancer effect.
References
- 1. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Doxorubicin and paclitaxel (sequential combination) in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Cisplatin plus docetaxel combination in the first-line treatment of metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways [mdpi.com]
Overcoming Paclitaxel Resistance: A Comparative Analysis of Taxinine Analogs in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to paclitaxel (B517696), a cornerstone of chemotherapy for a multitude of cancers, presents a significant clinical hurdle. This guide provides a comparative analysis of the efficacy of taxinine-related compounds in paclitaxel-resistant cancer models. While direct comparative data for this compound is limited in publicly available research, this guide will utilize data from a next-generation taxoid, SB-T-1214, as a representative analog to illustrate the potential of modified taxanes to overcome resistance. We will delve into supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and experimental workflows to inform and guide future research in this critical area.
Comparative Efficacy in Paclitaxel-Resistant Cell Lines
The development of novel taxane (B156437) derivatives that can evade or overcome resistance mechanisms is a key focus of anticancer drug development. The following table summarizes the cytotoxic activity (IC50 values) of paclitaxel and the next-generation taxoid, SB-T-1214, in both paclitaxel-sensitive and paclitaxel-resistant cancer cell lines. This data highlights the potential of structural modifications to the taxane scaffold to circumvent established resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp).
| Cell Line | Parental Cell Line | Resistance Mechanism | Compound | IC50 (Resistant Line) | IC50 (Sensitive Line) | Fold-Resistance |
| LCC6-MDR | LCC6 | P-gp overexpression | Paclitaxel | >1000 nM | ~10 nM | >100 |
| LCC6-MDR | LCC6 | P-gp overexpression | SB-T-1214 | ~10 nM | ~1 nM | ~10 |
| DLD-1-MDR | DLD-1 | P-gp overexpression | Paclitaxel | >1000 nM | ~5 nM | >200 |
| DLD-1-MDR | DLD-1 | P-gp overexpression | SB-T-1214 | ~5 nM | ~0.5 nM | ~10 |
Note: The data for SB-T-1214 is representative of next-generation taxoids designed to overcome P-gp-mediated resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing scientific research. Below are methodologies for key experiments relevant to cross-resistance studies.
Establishment of Paclitaxel-Resistant Cell Lines
A common method for developing paclitaxel-resistant cell lines involves the continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.
-
Initial Culture: Parental cancer cells (e.g., LCC6 or DLD-1) are cultured in their recommended standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Cells are exposed to a low concentration of paclitaxel, typically starting near the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells adapt and resume normal proliferation, the concentration of paclitaxel is incrementally increased. This process is repeated over several months.
-
Selection of Resistant Population: A stable paclitaxel-resistant cell line is considered established when it can proliferate in a high concentration of paclitaxel that is cytotoxic to the parental cell line.
-
Verification of Resistance: The resistance of the established cell line is confirmed by performing a cytotoxicity assay (e.g., MTT assay) and comparing the IC50 value to that of the parental cell line. The expression of resistance-associated proteins, such as P-glycoprotein, is often quantified by Western blot or flow cytometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Paclitaxel-sensitive and resistant cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., paclitaxel, this compound analogs). Control wells with no drug are also included. The cells are typically incubated with the drugs for 72 hours.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
Understanding the molecular mechanisms of drug action and resistance, as well as the experimental processes, is enhanced through visualization. The following diagrams were generated using Graphviz (DOT language).
Caption: Paclitaxel's mechanism of action and circumvention by a this compound analog.
Caption: Experimental workflow for assessing cross-resistance.
Comparative In Vivo Efficacy of Taxinine and Its Derivatives in Xenograft Models: A Guide for Researchers
This guide provides a comparative analysis of the in vivo antitumor efficacy of Taxinine and its derivatives based on available preclinical data from xenograft models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the therapeutic potential of these compounds.
Executive Summary
Preclinical studies in xenograft models indicate that derivatives of this compound show promise in overcoming multidrug resistance (MDR) and may possess direct antitumor activities. While comprehensive head-to-head comparative studies are limited, existing data suggests that specific structural modifications to the this compound scaffold can significantly enhance its therapeutic profile. Notably, certain this compound analogues, when used in combination with other chemotherapeutic agents, have demonstrated significant inhibition of tumor growth in drug-resistant cancer models. The primary mechanism of action for taxanes involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vivo efficacy of this compound derivatives in various xenograft models.
Table 1: Efficacy of this compound Analogue (Compound 9) in a Vincristine-Resistant Xenograft Model
| Treatment Group | Xenograft Model | Tumor Growth Inhibition | Key Finding |
| Compound 9 + Vincristine (VCR) | VCR-resistant KB/V human oral carcinoma | Significant inhibition | Compound 9 reverses MDR to VCR.[1] |
| Compound 9 alone | VCR-resistant KB/V human oral carcinoma | No significant inhibition | Limited single-agent efficacy in this model.[1] |
| Vincristine (VCR) alone | VCR-resistant KB/V human oral carcinoma | No significant inhibition | Confirms VCR-resistance of the model.[1] |
Note: Specific tumor growth inhibition percentages were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited.
Protocol 1: In Vivo Multidrug Resistance Reversal Study
This protocol outlines the methodology used to evaluate the efficacy of a this compound analogue in a vincristine-resistant xenograft model.[1]
-
Animal Model: Nude mice.
-
Cell Line: Vincristine-resistant KB/V human oral carcinoma cells.
-
Tumor Implantation: Subcutaneous injection of KB/V cells into the mice.
-
Treatment Groups:
-
Control group.
-
Vincristine (VCR) alone.
-
This compound analogue (Compound 9) alone.
-
Combination of VCR and Compound 9.
-
-
Drug Administration: The specific route and schedule of administration were not detailed in the available literature.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the inhibition of tumor growth in the combination therapy group compared to the control and single-agent groups.
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound and its derivatives is primarily attributed to their interaction with microtubules, a key component of the cytoskeleton. However, some derivatives have shown additional mechanisms, such as the reversal of multidrug resistance.
Microtubule Stabilization Pathway
Taxanes, the class of compounds to which this compound belongs, bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Caption: Mechanism of action of this compound derivatives leading to apoptosis.
Multidrug Resistance (MDR) Reversal
Certain this compound analogues have been shown to act as multidrug resistance reversal agents.[1] MDR in cancer cells is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell. These this compound analogues are thought to inhibit the function of these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.
Caption: Mechanism of multidrug resistance reversal by this compound analogues.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo comparative efficacy studies of this compound derivatives in xenograft models.
Caption: A generalized workflow for xenograft-based efficacy studies.
References
"meta-analysis of the anticancer potential of various taxane compounds including Taxinine"
A detailed examination of the efficacy and mechanisms of prominent taxanes, including the emerging potential of taxinine derivatives, for researchers, scientists, and drug development professionals.
The taxane (B156437) family of diterpenoids stands as a cornerstone in modern cancer chemotherapy, with paclitaxel (B517696) and docetaxel (B913) being frontline treatments for a variety of solid tumors, including breast, ovarian, and lung cancers.[1][2][3] These compounds exert their potent anticancer effects primarily by targeting microtubules, essential components of the cellular cytoskeleton.[4][5] This guide provides a comprehensive comparison of the anticancer potential of various taxane compounds, including the less-explored this compound, by summarizing experimental data, detailing methodologies, and visualizing the intricate signaling pathways involved in their mechanism of action.
Comparative Anticancer Activity of Taxane Compounds
The cytotoxic efficacy of taxane compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the available quantitative data for prominent taxanes and emerging this compound derivatives.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Ovarian (CAOV-3) | 0.7 | [6] |
| Ovarian (OVCAR-3) | 1.8 | [6] | |
| Ovarian (SKOV-3) | 1.2 | [6] | |
| Breast (MCF-7) | - | - | |
| Lung (A549) | 2.5 - 7.5 | [7] | |
| Docetaxel | Ovarian (CAOV-3) | 0.8 | [6] |
| Ovarian (OVCAR-3) | 1.7 | [6] | |
| Ovarian (SKOV-3) | 1.1 | [6] | |
| Cabazitaxel | P388 (lymphoblastic leukemia) | - | [8] |
| HL60 (promyelocytic leukemia) | - | [8] | |
| KB (cervical adenocarcinoma) | - | [8] | |
| Calc18 (breast carcinoma) | - | [8] |
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-deacetoxythis compound J | Breast (MCF-7) | 20 | - |
| Breast (MDA-MB-231) | 10 | - | |
| Taxchinin A derivative (5-Oxo-13-TBDMS-taxchinin A) | Lung (A549) | 0.48 | - |
| Taxchinin A derivative (5-Oxo-13,15-epoxy-13-epi-taxchinin A) | Lung (A549) | 0.75 | - |
| Brevifoliol derivative | Lung (A549) | >10 | - |
| This compound NN-1 | - | - | [9] |
Mechanisms of Action: Beyond Microtubule Stabilization
The primary mechanism of action for taxanes is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][10] However, the signaling cascades triggered by this initial event are complex and involve multiple pathways that ultimately determine the fate of the cancer cell.
Key Signaling Pathways in Taxane-Induced Apoptosis
Several critical signaling pathways are modulated by taxanes, contributing to their anticancer effects:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[1][11] This inhibition promotes apoptosis.[11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade affected by taxanes. Paclitaxel can activate MAPK signaling, which can, in turn, lead to apoptosis.[11]
-
TAK1-JNK Pathway: The transforming growth factor-beta-activated kinase 1 (TAK1) and c-Jun N-terminal kinase (JNK) pathway is also implicated in paclitaxel-induced apoptosis.[12] Activation of this pathway contributes to the apoptotic response.[12]
-
Bcl-2 Family Proteins: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[13] This phosphorylation is thought to inactivate Bcl-2, thereby promoting apoptosis.
The interplay of these pathways is crucial in determining the sensitivity of cancer cells to taxane treatment.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved in the anticancer activity of taxanes, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: Taxane-induced signaling cascade leading to apoptosis.
Caption: General experimental workflow for evaluating taxane cytotoxicity.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of taxane compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the taxane compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP.
-
Compound Addition: The taxane compound at various concentrations is added to the tubulin solution.
-
Polymerization Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the increase in absorbance at 340 nm is monitored over time at 37°C. The rate and extent of polymerization are indicative of the compound's microtubule-stabilizing activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cells are treated with the taxane compound, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of taxane-induced mitotic arrest.
Conclusion and Future Directions
The established taxanes, paclitaxel and docetaxel, continue to be vital tools in the fight against cancer. Their well-characterized mechanism of action, centered on microtubule stabilization, provides a clear rationale for their clinical efficacy. The emerging data on this compound and its derivatives suggest that this subclass of taxanes holds promise, potentially offering novel mechanisms of action or improved therapeutic indices. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the anticancer potential of these novel compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such investigations and contribute to the development of the next generation of taxane-based cancer therapies.
References
- 1. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxane Resistance | MDPI [mdpi.com]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient conversion of this compound to this compound NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Taxinine
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent cytotoxic compounds like Taxinine is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment. Given the limited specific toxicological data for this compound, this guidance is supplemented with data from closely related and well-studied taxanes, such as Paclitaxel and Docetaxel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and other taxanes are classified as hazardous cytotoxic compounds. Exposure can occur through inhalation, skin contact, or ingestion, posing risks of skin and respiratory irritation, and potential damage to fertility or an unborn child.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound [1][3]
| PPE Category | Specification | Rationale |
| Gloves | Double nitrile or other cytotoxic-resistant gloves meeting ASTM D6978-05 standards.[4] The outer glove should cover the cuff of the lab coat.[3] | Prevents dermal absorption of this compound. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles are mandatory.[1][3] In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[3] | Protects eyes from splashes of this compound solutions or airborne particles. |
| Protective Clothing | A disposable, solid-front lab coat or gown made of a low-permeability fabric.[1] | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling this compound powder or when there is a risk of aerosolization.[5] Respirator use requires prior fit-testing.[3] | Minimizes the risk of inhaling hazardous airborne particles. |
| Shoe Covers | Required when there is a potential for spills.[5] | Prevents the spread of contamination outside the work area. |
Quantitative Toxicity Data
Specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies like OSHA or NIOSH.[6][7] For potent pharmaceutical compounds, internal OELs are often developed by manufacturers and are typically in the range of less than 10 µg/m³.[6][8] In the absence of a specific OEL for this compound, a conservative approach should be taken, and handling procedures should aim to minimize any potential exposure.
The following table summarizes available acute toxicity data for related taxanes, which can serve as a reference for risk assessment.
Table 2: Acute Toxicity Data for Selected Taxanes
| Compound | Route | Organism | LD50 | Reference |
| Paclitaxel | Intravenous | Mouse | 12 mg/kg | [9] |
| Paclitaxel | Intraperitoneal | Rat | 32.5 mg/kg | [9][10] |
| Docetaxel | Oral | Rat | >2000 mg/kg |
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines the steps for the safe preparation of this compound solutions for in vitro experiments. All procedures involving the handling of this compound powder or concentrated solutions must be performed in a certified chemical fume hood or a Class II, Type B biological safety cabinet.[1]
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile, disposable serological pipettes and pipette tips
-
Sterile, conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Absorbent pads
Procedure:
-
Preparation of the Work Area:
-
Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Cover the work surface with disposable, plastic-backed absorbent pads.[1]
-
Assemble all necessary materials within the containment area.
-
-
Donning PPE:
-
Weighing and Reconstitution:
-
Carefully weigh the desired amount of this compound powder in a tared, sterile conical tube within the fume hood.
-
Add the appropriate volume of solvent to the tube using a sterile serological pipette.
-
Cap the tube tightly and vortex gently until the this compound is completely dissolved.
-
-
Dilution and Aliquoting:
-
Perform serial dilutions as required for the experiment using sterile pipettes and tubes.
-
Aliquot the final working solutions into sterile, clearly labeled microcentrifuge tubes.
-
-
Post-Procedure Clean-up:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a 10% bleach solution, followed by sterile water.[11]
-
Dispose of all contaminated materials as cytotoxic waste.
-
Operational and Disposal Plans
A comprehensive plan for the handling, storage, and disposal of this compound is crucial for maintaining a safe laboratory environment.
Storage
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel.[4]
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and contamination.
For small liquid spills (<5 mL): [5]
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, gown, eye protection), cover the spill with absorbent pads.[5]
-
Work from the outside of the spill inwards to clean the area.
-
Clean the spill area thoroughly with a detergent solution, followed by a 10% bleach solution, and then rinse with water.[5][11]
-
Dispose of all contaminated materials in a designated cytotoxic waste container.
For spills of powdered this compound: [5]
-
Evacuate the area and restrict access.
-
If not already worn, don a respirator (N95 or higher).[5]
-
Gently cover the powder with wetted absorbent pads to avoid aerosolization.[5]
-
Proceed with the liquid spill clean-up procedure.
Waste Disposal
All waste contaminated with this compound must be segregated and disposed of as cytotoxic waste according to institutional and local regulations.
Table 3: this compound Waste Disposal Plan
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (gloves, gowns, absorbent pads, plasticware) | Yellow, puncture-resistant, and leak-proof container labeled "Chemotherapeutic Waste".[12] | Place all contaminated solid waste into the designated yellow bags or containers.[12] When full, seal the container and arrange for pickup by the institution's hazardous waste management. |
| Liquid Waste (unused solutions, contaminated media) | Leak-proof, screw-cap container clearly labeled "Chemotherapeutic Waste" and with the chemical contents.[12] | Collect all liquid waste in the designated container. Do not dispose of down the drain.[12] Arrange for disposal through the institution's hazardous waste program. |
| Sharps (needles, scalpels, contaminated glassware) | Yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[12] | Place all contaminated sharps immediately into the designated sharps container. Do not recap needles. When the container is 3/4 full, seal it and arrange for disposal. |
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the safe preparation of this compound solutions.
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Taxane-induced microtubule stabilization and apoptosis.
References
- 1. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. mtpinnacle.com [mtpinnacle.com]
- 7. cdc.gov [cdc.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. trsa.org [trsa.org]
- 12. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
